Taranabant ((1R,2R)stereoisomer)
Description
BenchChem offers high-quality Taranabant ((1R,2R)stereoisomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taranabant ((1R,2R)stereoisomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-HXOBKFHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Taranabant: A Technical Guide to its CB1 Receptor Inverse Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent, selective, and orally active inverse agonist of the cannabinoid receptor type 1 (CB1). Developed by Merck & Co., it was investigated for the treatment of obesity due to its ability to reduce appetite and promote weight loss.[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral tissues, is a key component of the endocannabinoid system, which regulates energy balance, appetite, and metabolism.[3] As an inverse agonist, taranabant not only blocks the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol but also reduces the basal, constitutive activity of the CB1 receptor. This technical guide provides an in-depth overview of the core pharmacology of taranabant, focusing on its CB1 receptor inverse agonist activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for taranabant from in vitro and in vivo studies.
In Vitro Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| CB1 Receptor | Human (HEK293 cells) | 0.13 ± 0.01 nM | [4] |
| CB1 Receptor | Human | 0.94 ± 0.17 nM | [5] |
| CB1 Receptor | Rat | ~10-fold less potent than at human | [6] |
| CB2 Receptor | Human | 170 nM | [5] |
| Functional Activity (IC50) | |||
| β-arrestin-2 Recruitment | hCB1R-CHO-K1 cells | ~6 nM (non-biased) | [7] |
| GRABeCB2.0 Sensor | HEK293 cells | 205 nM | |
| GTPγS Binding Assay | Not available in the reviewed literature | ||
| cAMP Accumulation Assay | Not available in the reviewed literature |
Note: While GTPγS and cAMP assays are standard for characterizing inverse agonists, specific EC50 or IC50 values for taranabant from these assays were not found in the publicly available literature reviewed for this guide.
In Vivo Preclinical Efficacy (Diet-Induced Obese Mice)
| Parameter | Dose | Effect | Reference |
| Overnight Body Weight Gain | 1 mg/kg | 48% decrease (p < 0.01) | [4] |
| Overnight Body Weight Gain | 3 mg/kg | 165% decrease (p < 0.00001) | [4] |
| Body Weight Change (2 weeks) | 0.3 mg/kg/day | -3 ± 6 g | [4] |
| Body Weight Change (2 weeks) | 1 mg/kg/day | -6 ± 4 g | [4] |
| Body Weight Change (2 weeks) | 3 mg/kg/day | -19 ± 6 g | [4] |
In Vivo Clinical Efficacy (Obese Patients)
| Parameter | Dose | Duration | Mean Change from Baseline | Reference |
| Body Weight | ||||
| 0.5 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||
| 2 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||
| 4 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||
| 6 mg/day | 12 weeks | Statistically significant weight loss (p < 0.001) | ||
| 2 mg/day | 52 weeks | -6.6 kg | [5] | |
| 4 mg/day | 52 weeks | -8.1 kg | [5] | |
| Waist Circumference | 2 mg/day | 52 weeks | -7.0% | [5] |
| 4 mg/day | 52 weeks | -7.5% | [5] | |
| HDL Cholesterol | 2 mg/day | 52 weeks | +13.2% | [5] |
| 4 mg/day | 52 weeks | +14.1% | [5] | |
| Triglycerides | 2 mg/day | 52 weeks | -3.1% | [5] |
| 4 mg/day | 52 weeks | -6.2% | [5] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the quantitative data summary. These protocols are based on standard procedures in the field of GPCR pharmacology.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [3H]CP55,940 or [3H]SR141716A.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 receptor ligand (e.g., unlabeled CP55,940) to determine non-specific binding.
-
Test Compound: Taranabant at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2) and a protease inhibitor cocktail.
-
Filtration System: A Brandel or Millipore cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (taranabant) in the assay buffer.
-
Parallel incubations are performed in the presence of the non-specific binding control.
-
Incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of taranabant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for measuring functional inverse agonism)
This functional assay measures the activation of G proteins coupled to a receptor. For an inverse agonist, a decrease in the basal level of [35S]GTPγS binding is observed.
Materials:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor.
-
[35S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP: Guanosine diphosphate, to facilitate the exchange of [35S]GTPγS for GDP upon G protein activation.
-
Test Compound: Taranabant at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl2, EGTA, and NaCl.
-
Filtration System and Scintillation Counter: As described for the radioligand binding assay.
Procedure:
-
Pre-incubate the membrane preparation with the test compound (taranabant) at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
To determine inverse agonism, measure the decrease in basal [35S]GTPγS binding in the presence of increasing concentrations of taranabant.
-
Calculate the IC50 value for the inhibition of basal signaling.
cAMP Accumulation Assay (for measuring functional inverse agonism)
This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like CB1. An inverse agonist will increase the level of cAMP in cells with constitutive receptor activity.
Materials:
-
Cells: Whole cells expressing the CB1 receptor.
-
Forskolin: An adenylyl cyclase activator, often used to stimulate a detectable level of cAMP production.
-
Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.
-
Test Compound: Taranabant at various concentrations.
-
cAMP Detection Kit: Commercially available kits based on various detection methods (e.g., HTRF, ELISA, luminescence).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add the test compound (taranabant) at various concentrations.
-
Stimulate the cells with forskolin (for Gi-coupled receptors, inverse agonism is often measured as an enhancement of forskolin-stimulated cAMP levels).
-
Incubate for a specific duration at a controlled temperature (e.g., 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
For inverse agonism, an increase in cAMP levels above the basal or forskolin-stimulated level will be observed with increasing concentrations of taranabant.
-
Determine the EC50 value for the increase in cAMP production.
Mandatory Visualizations
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G protein, Gi/o. As an inverse agonist, taranabant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the basal level of signaling through this pathway.
Caption: CB1 receptor signaling pathway and the inhibitory action of taranabant.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in determining the binding affinity of taranabant for the CB1 receptor using a radioligand displacement assay.
Caption: Workflow for determining taranabant's CB1 receptor binding affinity.
Logical Relationship of Taranabant's Inverse Agonist Action
This diagram outlines the logical progression from taranabant binding to the CB1 receptor to the resulting physiological effects.
Caption: Logical flow of taranabant's mechanism of action leading to weight loss.
Conclusion
Taranabant demonstrates high affinity and selectivity for the CB1 receptor, where it acts as a potent inverse agonist. This mechanism of action, by reducing the constitutive activity of the CB1 receptor, leads to decreased food intake and increased energy expenditure, culminating in significant weight loss as evidenced in both preclinical and clinical studies. While its development was discontinued due to adverse psychiatric side effects, the extensive research on taranabant has provided valuable insights into the therapeutic potential and challenges of targeting the endocannabinoid system for the treatment of obesity and metabolic disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug development.
References
- 1. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, taranabant, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
Taranabant: A Technical History of a Cannabinoid-1 Receptor Inverse Agonist
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of taranabant (MK-0364), a potent and selective cannabinoid-1 (CB1) receptor inverse agonist. Taranabant was developed by Merck & Co. for the treatment of obesity. While it showed clinical efficacy in promoting weight loss, its development was ultimately discontinued due to a side-effect profile that was deemed unfavorable. This document details the scientific journey of taranabant, from its initial identification through to the outcomes of its Phase III clinical trials, with a focus on the experimental methodologies and quantitative data that defined its development.
Discovery and Preclinical Development
Taranabant emerged from a high-throughput screening (HTS) campaign of Merck's compound library aimed at identifying novel inhibitors of the CB1 receptor.[1][2] This effort led to the identification of a novel acyclic amide scaffold, which served as the starting point for a medicinal chemistry program.
Lead Optimization and In Vitro Pharmacology
Subsequent optimization of the initial HTS hit focused on enhancing potency, selectivity, and metabolic stability, while minimizing the potential for bioactivation and the formation of reactive metabolites.[2] This led to the discovery of taranabant, an exceptionally potent and selective CB1 receptor inverse agonist.
Table 1: In Vitro Pharmacological Profile of Taranabant
| Parameter | Species | Value | Receptor/Assay |
| Binding Affinity (Ki) | Human | 0.13 ± 0.01 nM | CB1 Receptor |
| Rat | 0.27 nM | CB1 Receptor | |
| Human | 170 nM | CB2 Receptor | |
| Rat | 310 nM | CB2 Receptor | |
| Binding Affinity (IC50) | Human | 0.3 ± 0.1 nM | CB1 Receptor |
| Rat | 0.4 nM | CB1 Receptor | |
| Human | 290 ± 60 nM | CB2 Receptor | |
| Rat | 470 nM | CB2 Receptor | |
| Functional Activity (EC50) | Human | 2.4 ± 1.4 nM | CB1 Receptor (cAMP production) |
| Selectivity | Human | ~1000-fold | CB1 over CB2 Receptor |
Data sourced from MedChemExpress product information and supporting literature.[3][4]
Radioligand Binding Assay (Representative Protocol):
The binding affinity of taranabant for the CB1 and CB2 receptors was likely determined using a competitive radioligand binding assay. A typical protocol would involve:
-
Membrane Preparation: Membranes from cells expressing the human or rat CB1 or CB2 receptor (e.g., CHO cells) are prepared.[3]
-
Assay Buffer: A buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL fatty acid-free bovine serum albumin is used.[3]
-
Competition Reaction: A fixed concentration of a high-affinity radioligand (e.g., [3H]CP 55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of taranabant.[3]
-
Incubation: The reaction mixture is incubated, for instance, for 60 minutes at 37°C, to allow for binding to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.[3]
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of taranabant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (Representative Protocol):
The inverse agonist activity of taranabant was confirmed by its ability to modulate cyclic AMP (cAMP) production. A representative protocol for such an assay is as follows:
-
Cell Culture: Cells expressing the CB1 receptor are cultured to an appropriate density.
-
Treatment: The cells are treated with varying concentrations of taranabant.
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with a known activator, such as forskolin, to induce cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay or a FRET-based biosensor.
-
Data Analysis: The concentration of taranabant that produces a half-maximal effect on cAMP levels (EC50) is determined. As an inverse agonist, taranabant would be expected to decrease the basal level of cAMP or further inhibit forskolin-stimulated cAMP production.[3]
In Vivo Preclinical Efficacy
Taranabant demonstrated significant efficacy in animal models of obesity, primarily through a reduction in food intake.
Table 2: Preclinical In Vivo Efficacy of Taranabant in Rodent Models
| Animal Model | Dose (p.o.) | Effect on Food Intake | Effect on Body Weight |
| C57BL/6N Mice | 1 mg/kg | 36% reduction (2-hour) | - |
| C57BL/6N Mice | 3 mg/kg | 69% reduction (2-hour) | - |
| Diet-Induced Obese (DIO) Rats | 0.3 mg/kg | Dose-dependent reduction | Dose-dependent reduction in overnight gain |
| DIO Rats | 1 mg/kg | Dose-dependent reduction | Dose-dependent reduction in overnight gain |
| DIO Rats | 3 mg/kg | Dose-dependent reduction | Dose-dependent reduction in overnight gain |
| Wild-type Mice | 3 mg/kg | - | 73% decrease in overnight gain |
| CB1 Knockout Mice | 3 mg/kg | - | No significant change in overnight gain |
Data sourced from MedChemExpress product information and supporting literature.[1][3]
Diet-Induced Obesity (DIO) Rodent Model (Representative Protocol):
-
Induction of Obesity: Male C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for several weeks to induce an obese phenotype with associated metabolic abnormalities.
-
Housing: Animals are individually housed in cages that allow for the monitoring of food and water intake.
-
Acclimation: Animals are acclimated to the experimental conditions before the start of the study.
-
Treatment: Taranabant or a vehicle control is administered orally (p.o.) at specified doses.
-
Monitoring: Food intake, water intake, and body weight are monitored at regular intervals. More sophisticated setups may include indirect calorimetry to measure energy expenditure.
-
Data Analysis: The effects of taranabant on food intake and body weight are compared to the vehicle-treated control group.
Clinical Development
The promising preclinical data for taranabant led to its advancement into clinical trials to evaluate its safety, tolerability, and efficacy in overweight and obese human subjects.
Pharmacokinetics and Receptor Occupancy
Early clinical studies established the pharmacokinetic profile of taranabant and confirmed its engagement with the target receptor in the human brain.
-
Pharmacokinetics: Taranabant exhibited pharmacokinetic properties suitable for once-daily dosing.
-
Receptor Occupancy: Positron Emission Tomography (PET) imaging using the selective CB1 receptor tracer [18F]MK-9470 confirmed that taranabant achieved central nervous system receptor occupancy levels of approximately 10-40% at doses associated with weight-loss effects.[5]
Phase II and Phase III Clinical Trials
Multiple large-scale, randomized, double-blind, placebo-controlled clinical trials were conducted to assess the efficacy and safety of taranabant as a treatment for obesity.
Table 3: Summary of Key Taranabant Clinical Trial Efficacy Data
| Trial Phase | Duration | Patient Population | Doses | Mean Weight Loss vs. Placebo (at 52 weeks) |
| Phase II | 12 weeks | 533 obese patients | 0.5, 2, 4, 6 mg/day | Significant weight loss at all doses |
| Phase III (Low-Dose) | 52 weeks | Overweight and obese patients | 0.5, 1, 2 mg/day | -3.7 kg (0.5mg), -3.6 kg (1mg), -5.0 kg (2mg) |
| Phase III (High-Dose) | 104 weeks | Obese and overweight patients | 2, 4, 6 mg/day | -4.0 kg (2mg), -5.5 kg (4mg) at 52 weeks |
| Phase III (T2DM) | 52 weeks | Overweight and obese patients with Type 2 Diabetes | 0.5, 1, 2 mg/day | Significant weight loss at 1 and 2 mg doses |
Data compiled from multiple sources.[1][6][7][8][9][10][11][12]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult male and female patients with a specified Body Mass Index (BMI) range (e.g., 27-43 kg/m ²) with or without obesity-related comorbidities.
-
Intervention: Patients are randomized to receive once-daily oral doses of taranabant or a matching placebo.
-
Primary Efficacy Endpoints:
-
Percent change in body weight from baseline.
-
Proportion of patients achieving ≥5% and ≥10% weight loss from baseline.
-
-
Secondary Efficacy Endpoints:
-
Change in waist circumference.
-
Changes in lipid profiles (triglycerides, HDL-C, LDL-C).
-
Changes in glycemic parameters (fasting glucose, insulin, HbA1c).
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Statistical Analysis: Efficacy analyses are typically performed on an intent-to-treat (ITT) population using methods such as analysis of covariance (ANCOVA) to compare treatment groups, with last observation carried forward (LOCF) or other methods to handle missing data.
Discontinuation of Development
Despite demonstrating efficacy in promoting weight loss, the clinical development of taranabant was discontinued in October 2008.[6][13] The decision was based on an overall assessment of the benefit-risk profile, which revealed an increase in dose-related adverse events, particularly psychiatric (anxiety, depression, irritability) and gastrointestinal side effects.[6][11][12] These safety concerns were similar to those observed with another CB1 receptor antagonist, rimonabant, suggesting a class effect of centrally acting CB1 receptor blockers.
Mechanism of Action and Signaling Pathways
Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.
CB1 Receptor Signaling
Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are the endogenous ligands for the CB1 receptor. Their binding to the CB1 receptor activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability.
As an inverse agonist, taranabant not only blocks the effects of endogenous cannabinoids but also reduces the basal, constitutive activity of the CB1 receptor, leading to an increase in cAMP levels in cells where the receptor is constitutively active.[3]
Experimental and Developmental Workflows
The development of taranabant followed a structured workflow, from initial discovery to clinical evaluation.
Conclusion
The development of taranabant represents a significant scientific endeavor in the pursuit of a pharmacological treatment for obesity. Its discovery through high-throughput screening and subsequent optimization yielded a highly potent and selective CB1 receptor inverse agonist. Preclinical and clinical studies consistently demonstrated its efficacy in promoting weight loss. However, the emergence of a dose-limiting and class-associated adverse event profile, particularly psychiatric and gastrointestinal effects, ultimately led to the cessation of its development. The story of taranabant underscores the challenges of targeting the endocannabinoid system for metabolic disorders and highlights the critical importance of a thorough benefit-risk assessment in drug development. The data and methodologies detailed in this guide serve as a valuable case study for researchers and professionals in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 11. Merck’s New Obesity Drug Cuts Pounds [diabetesincontrol.com]
- 12. | BioWorld [bioworld.com]
- 13. Taranabant - Wikipedia [en.wikipedia.org]
A Technical Guide to Taranabant's Interaction with Endocannabinoid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of taranabant, a selective cannabinoid-1 (CB1) receptor inverse agonist. It details the compound's mechanism of action, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data from preclinical and clinical studies are summarized to offer a comprehensive overview for scientific and drug development applications.
Introduction: The Endocannabinoid System and the CB1 Receptor
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including appetite, energy metabolism, pain sensation, and mood.[1][2] The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by activating cannabinoid receptors. The key receptor in the central nervous system is the Cannabinoid-1 (CB1) receptor, a G-protein coupled receptor (GPCR).[2]
CB1 receptors are predominantly expressed in the brain and are involved in controlling food consumption.[1] The observation that cannabis use often stimulates appetite (colloquially known as "the munchies") led researchers to hypothesize that blocking these receptors could reduce appetite and aid in weight loss.[1] This hypothesis drove the development of CB1 receptor antagonists and inverse agonists as potential anti-obesity therapeutics.[3]
Taranabant: A Selective CB1 Receptor Inverse Agonist
Taranabant (formerly MK-0364) is a potent and highly selective CB1 receptor inverse agonist developed by Merck & Co.[1][3] Unlike a neutral antagonist, which simply blocks an agonist from binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. In the case of the constitutively active CB1 receptor, taranabant reduces the receptor's basal signaling activity.
Preclinical studies identified taranabant as an exceptionally potent and selective CB1R inverse agonist with over 900-fold greater affinity for CB1 receptors compared to CB2 receptors.[3][4] Its development was aimed at treating obesity by reducing food intake and increasing energy expenditure.[5][6]
Pharmacological Profile of Taranabant
The pharmacological activity of taranabant has been characterized through various in vitro and in vivo studies. Key quantitative metrics are summarized below.
Table 1: In Vitro Binding Affinity and Functional Potency of Taranabant
| Parameter | Species | Value | Receptor | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | Human | 0.13 nM | CB1 | [4] |
| Rat | 0.27 nM | CB1 | [4] | |
| Human | 170 nM | CB2 | [4] | |
| Rat | 310 nM | CB2 | [4] | |
| Inhibitory Conc. (IC50) | Human | 0.3 nM | CB1 | [4] |
| Rat | 0.4 nM | CB1 | [4] | |
| Human | 290 nM | CB2 | [4] | |
| Rat | 470 nM | CB2 | [4] |
| Functional Potency (EC50) | - | 2.4 ± 1.4 nM | CB1 |[4] |
Note: Ki (inhibitor constant) represents the binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of drug that inhibits a response by 50%. EC50 (half maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum.
Table 2: Summary of Taranabant Phase III Clinical Trial Efficacy (Weight Loss)
| Study Population | Dose | Duration | Mean Weight Change vs. Placebo | Reference |
|---|---|---|---|---|
| Obese/Overweight | 2 mg | 52 weeks | -4.0 kg | [7] |
| 4 mg | 52 weeks | -5.5 kg | [8] | |
| 2 mg | 104 weeks | -5.0 kg | [8] | |
| 4 mg | 104 weeks | -6.2 kg | [8] | |
| Overweight/Obese with Type 2 Diabetes | 0.5 mg | 52 weeks | -1.6 kg | [9] |
| 1 mg | 52 weeks | -2.2 kg | [9] |
| | 2 mg | 52 weeks | -2.9 kg |[9] |
Mechanism of Action: Modulation of Endocannabinoid Signaling
The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by endogenous cannabinoids (like anandamide or 2-AG) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).
As an inverse agonist, taranabant binds to the CB1 receptor and stabilizes it in an inactive conformation. This action suppresses the receptor's basal, agonist-independent activity, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels. This mechanism is the opposite of that induced by CB1 agonists.[4] This modulation of the cAMP pathway within key brain regions is believed to contribute to the observed reduction in appetite and increase in energy expenditure.[5][10]
Figure 1. Taranabant's effect on the CB1 receptor signaling pathway.
Clinical Development and Discontinuation
Phase II and III clinical trials demonstrated that taranabant produced statistically significant and clinically meaningful weight loss compared to placebo.[7][8][10] Patients taking taranabant in conjunction with diet and exercise experienced approximately double the amount of weight loss as those on placebo.[1][7]
However, the clinical development program for taranabant was discontinued in October 2008.[1] The decision was based on an unfavorable risk/benefit profile, as treatment was associated with a dose-related increase in adverse events, particularly psychiatric and gastrointestinal side effects.[8][10] The psychiatric adverse events included anxiety, depression, and irritability, which were also observed with another CB1 antagonist, rimonabant, leading to its withdrawal from the European market.[1][11][12]
Table 3: Notable Adverse Events Associated with Taranabant
| Organ System | Common Adverse Events | Reference |
|---|---|---|
| Psychiatric | Anxiety, Depression, Irritability, Mood Changes | [1][2][9] |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | [1][9] |
| Nervous System | Dizziness, Headache, Insomnia |[9][11] |
Key Experimental Protocols
The characterization of taranabant involved standard pharmacological assays to determine its binding affinity and functional activity at the CB1 receptor.
6.1. Radioligand Binding Assay (for Affinity - Ki)
This assay quantifies the affinity of a test compound (taranabant) for a target receptor (CB1) by measuring its ability to displace a radiolabeled ligand.[13][14]
-
Objective: To determine the Ki of taranabant for the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., HEK-293 or CHO cells).[15]
-
Radioligand: Typically [³H]CP-55,940, a high-affinity CB1 agonist.[16]
-
Test Compound: Taranabant at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled CB1 ligand (e.g., WIN 55,212-2) to determine background signal.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]
-
GF/C glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubation: In a 96-well plate, combine the CB1 receptor membranes, a fixed concentration of [³H]CP-55,940, and varying concentrations of taranabant.
-
Equilibration: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[16][17]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filters, which trap the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of taranabant concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
6.2. cAMP Functional Assay (for Potency - EC50)
This assay measures the functional effect of a compound on the downstream signaling of a GPCR by quantifying changes in intracellular cAMP levels.[18]
-
Objective: To determine if taranabant is a CB1 inverse agonist and to quantify its potency (EC₅₀).
-
Materials:
-
Whole cells expressing human CB1 receptors (e.g., CHO-K1 or GH4C1 cells).[19][20]
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX, rolipram) to prevent cAMP degradation.[18]
-
Adenylyl cyclase activator (e.g., Forskolin) to establish a baseline of cAMP production.
-
Test Compound: Taranabant at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or enzyme immunoassay).[20]
-
-
Protocol:
-
Cell Culture: Plate CB1-expressing cells in a multi-well plate and grow to ~90% confluency.[18]
-
Pre-treatment: Wash cells with assay buffer and pre-incubate them with PDE inhibitors for 15-30 minutes.[18][19]
-
Incubation: Add varying concentrations of taranabant to the cells. Since this is an inverse agonist assay, taranabant is added alone (to measure reduction of basal signaling) or in combination with a low concentration of forskolin (to measure inhibition of stimulated signaling). Incubate for 15-30 minutes at 37°C.[19]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay or similar detection method as per the kit manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of taranabant concentration. A dose-dependent increase in cAMP (or a reduction in the inhibitory effect of a CB1 agonist) indicates inverse agonist activity. Calculate the EC₅₀ value from the resulting dose-response curve.
-
Figure 2. Experimental workflow for characterizing a CB1 receptor ligand.
Conclusion
Taranabant is a well-characterized, potent, and selective CB1 receptor inverse agonist that effectively promotes weight loss by modulating the endocannabinoid signaling pathway. Its mechanism involves blocking the constitutive activity of the CB1 receptor, leading to an increase in intracellular cAMP. While demonstrating clinical efficacy for obesity, its development was halted due to an unacceptable level of psychiatric and other adverse effects, highlighting the critical role of the central CB1 receptor system in regulating mood and behavior. The story of taranabant underscores the challenge in developing centrally-acting CB1 antagonists with a therapeutic window that separates metabolic benefits from undesirable psychiatric side effects.
References
- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 8. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. egrove.olemiss.edu [egrove.olemiss.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. marshall.edu [marshall.edu]
In Vitro Characterization of Taranabant Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (MK-0364) is a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor that was investigated for the treatment of obesity.[1][2] As a chiral molecule with two stereocenters, Taranabant exists as four distinct stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). It is a well-established principle in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and off-target effects. Therefore, a thorough in vitro characterization of each stereoisomer is crucial for a comprehensive understanding of its therapeutic potential and safety profile.
This technical guide provides a detailed overview of the essential in vitro assays for characterizing the stereoisomers of Taranabant. It includes structured data tables for the active stereoisomer, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways.
Data Presentation: Pharmacological Profile of Taranabant Stereoisomers
The following tables summarize the in vitro pharmacological data for the active (1S,2S)-stereoisomer of Taranabant at the human CB1 receptor. While the synthesis of all four stereoisomers has been described, a comprehensive, publicly available dataset comparing the in vitro activity of all stereoisomers is not available at this time. The tables are structured to facilitate a comparative analysis, which should be populated as data for the other stereoisomers become available.
Table 1: CB1 Receptor Binding Affinity of Taranabant Stereoisomers
| Stereoisomer | Binding Affinity (Ki) [nM] - Human CB1 Receptor | Reference |
| (1S,2S) | 0.13 | [1] |
| (1R,2R) | Data not available | |
| (1S,2R) | Data not available | |
| (1R,2S) | Data not available |
Table 2: Functional Activity of Taranabant Stereoisomers at the CB1 Receptor (cAMP Assay)
| Stereoisomer | Functional Potency (EC50) [nM] - Inverse Agonism | Reference |
| (1S,2S) | 2.4 | [3] |
| (1R,2R) | Data not available | |
| (1S,2R) | Data not available | |
| (1R,2S) | Data not available |
Table 3: β-Arrestin Recruitment Profile of Taranabant Stereoisomers at the CB1 Receptor
| Stereoisomer | Potency (EC50/IC50) [nM] | Efficacy (% of control) | Reference |
| (1S,2S) | Data not available | Data not available | |
| (1R,2R) | Data not available | Data not available | |
| (1S,2R) | Data not available | Data not available | |
| (1R,2S) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods for characterizing ligands of the CB1 receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the Taranabant stereoisomers for the CB1 receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Taranabant stereoisomer at various concentrations (or vehicle for total binding)
-
A non-specific ligand (e.g., unlabeled CP55,940 at a high concentration) for determining non-specific binding.
-
Radioligand (e.g., [3H]CP55,940) at a concentration close to its Kd.
-
CB1 receptor-containing membranes.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Dry the filter plate and add liquid scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the Taranabant stereoisomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) for each stereoisomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of the Taranabant stereoisomers to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in G protein-coupled receptor (GPCR) signaling. As an inverse agonist, Taranabant is expected to decrease the basal level of cAMP produced by cells expressing the CB1 receptor.
Signaling Pathway for CB1 Receptor and cAMP Modulation
Caption: CB1 receptor signaling pathway and the effect of an inverse agonist on cAMP levels.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Plate the cells in a 96-well or 384-well plate and grow to near confluency.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add serial dilutions of the Taranabant stereoisomers to the wells.
-
To measure inverse agonism, incubate the cells with the stereoisomers alone. To measure antagonist activity, co-incubate with a known CB1 agonist (e.g., CP55,940).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
For inverse agonism, plot the cAMP concentration as a function of the logarithm of the Taranabant stereoisomer concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition of basal cAMP levels (efficacy).
-
For antagonism, plot the cAMP concentration as a function of the logarithm of the Taranabant stereoisomer concentration in the presence of a fixed concentration of agonist to determine the IC50.
-
β-Arrestin Recruitment Assay
This assay determines whether the Taranabant stereoisomers can promote or inhibit the recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and an alternative signaling pathway for some GPCRs.
Workflow for β-Arrestin Recruitment Assay
Caption: Workflow of a β-arrestin recruitment assay using enzyme fragment complementation.
Detailed Protocol:
-
Cell Line:
-
Utilize a commercially available cell line, such as the PathHunter® β-arrestin cell line, which co-expresses the human CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a white, opaque 384-well microplate.
-
For agonist testing, add serial dilutions of the Taranabant stereoisomers.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the Taranabant stereoisomers before adding a fixed concentration of a known CB1 agonist (e.g., CP55,940).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal as a function of the logarithm of the compound concentration.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
For antagonist activity, fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion
The in vitro characterization of all stereoisomers of a chiral drug candidate is a critical step in drug discovery and development. The assays outlined in this guide provide a robust framework for determining the binding affinity and functional activity of the Taranabant stereoisomers at the CB1 receptor. A complete pharmacological profile of each stereoisomer will enable a more informed assessment of the structure-activity relationship and the potential for stereoselective therapeutic effects and side effects. Further research to generate and publish the in vitro data for all four stereoisomers of Taranabant is highly encouraged to fully elucidate their pharmacological profiles.
References
- 1. Antiobesity efficacy of a novel cannabinoid-1 receptor inverse agonist, N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide (MK-0364), in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
Taranabant: A Technical Deep Dive into its Role in Metabolic Regulation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. As an inverse agonist, Taranabant binds to the CB1 receptor and reduces its constitutive activity, leading to downstream effects that influence energy balance. This technical guide provides a comprehensive overview of Taranabant's mechanism of action, its role in metabolic regulation as demonstrated in preclinical and clinical research, and detailed methodologies of the key experiments conducted. The development of Taranabant was discontinued due to an unfavorable risk/benefit profile, primarily related to psychiatric adverse effects. However, the extensive research conducted on this compound continues to provide valuable insights into the role of the endocannabinoid system in metabolic diseases.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating appetite, energy expenditure, and metabolism. Activation of the CB1 receptor by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (such as Δ⁹-tetrahydrocannabinol from cannabis) is known to stimulate appetite.[1] This observation led to the hypothesis that blocking or reducing the activity of the CB1 receptor could be a viable strategy for treating obesity. Taranabant was developed by Merck & Co. as a highly selective CB1 receptor inverse agonist.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity.
Mechanism of Action: CB1 Receptor Inverse Agonism
Taranabant exerts its effects by binding with high affinity to the CB1 receptor. In vitro binding assays have demonstrated a high affinity of Taranabant for the human CB1 receptor, with a reported Ki value of 0.13 ± 0.01 nM.
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation can modulate various ion channels and activate the mitogen-activated protein kinase (MAPK) signaling pathway. As an inverse agonist, Taranabant reverses this signaling cascade, leading to an increase in adenylyl cyclase activity and subsequent cAMP production, and modulation of MAPK signaling.
dot
Preclinical Research in Metabolic Regulation
In Vivo Studies in Diet-Induced Obese (DIO) Animal Models
Taranabant demonstrated significant efficacy in reducing food intake and body weight in preclinical studies using diet-induced obese (DIO) rats and mice.[2] These studies are crucial for establishing proof-of-concept and understanding the physiological effects of a drug candidate.
Experimental Protocol: Diet-Induced Obese Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Diet: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. Control animals are maintained on a standard chow diet.
-
Housing: Animals are housed individually to allow for accurate measurement of food intake.
-
Treatment: Taranabant is typically administered orally via gavage once daily.
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily by weighing the remaining food.
-
Energy Expenditure: Assessed using indirect calorimetry, which measures oxygen consumption and carbon dioxide production.
-
Body Composition: Determined using techniques like dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass.
-
In Vitro Functional Assays
The inverse agonist activity of Taranabant at the CB1 receptor was characterized using various in vitro functional assays. These assays are essential for determining the potency and efficacy of a compound at its molecular target.
Experimental Protocol: cAMP Functional Assay
-
Cell Line: A cell line stably expressing the human CB1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is used.
-
Assay Principle: The assay measures the ability of Taranabant to increase intracellular cAMP levels, which are suppressed by the constitutive activity of the CB1 receptor.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are incubated with varying concentrations of Taranabant.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated with forskolin to amplify the cAMP signal.
-
Intracellular cAMP levels are measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of Taranabant that produces 50% of the maximal response) is calculated to determine its potency.
dot
Clinical Research in Metabolic Regulation
Taranabant underwent extensive clinical evaluation in Phase II and Phase III trials to assess its efficacy and safety for the treatment of obesity.
Efficacy in Weight Management
Clinical trials consistently demonstrated that Taranabant, at various doses, resulted in statistically significant weight loss compared to placebo.[3][4][5]
| Clinical Trial Phase | Dosage | Treatment Duration | Mean Change in Body Weight (Taranabant vs. Placebo) | Reference |
| Phase II (NCT00109148) | 0.5, 2, 4, 6 mg/day | 12 weeks | -2.5 kg to -4.7 kg vs. -1.4 kg | [3] |
| Phase III | 2, 4 mg/day | 52 weeks | -6.6 kg, -8.1 kg vs. -2.6 kg | [6] |
| Phase III (with Type 2 Diabetes) | 0.5, 1, 2 mg/day | 52 weeks | -4.0 kg, -4.6 kg, -5.3 kg vs. -2.4 kg | [4] |
In addition to weight loss, studies also reported improvements in other metabolic parameters such as waist circumference and, in patients with type 2 diabetes, a reduction in HbA1c levels.[4][6]
Safety and Tolerability
A major factor leading to the discontinuation of Taranabant's development was its adverse event profile. The most frequently reported side effects were psychiatric and gastrointestinal in nature.
| Adverse Event Category | Specific Events | Incidence (Dose-dependent) | Reference |
| Psychiatric | Anxiety, depression, irritability | Increased with higher doses | [3][4] |
| Gastrointestinal | Nausea, diarrhea, vomiting | Increased with higher doses | [3][4] |
The psychiatric adverse events were of particular concern and mirrored those seen with another CB1 receptor antagonist, rimonabant, suggesting a class effect.
In Vitro Metabolism
Understanding the metabolic fate of a drug is critical for predicting its pharmacokinetic properties and potential for drug-drug interactions. In vitro studies with human liver microsomes identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Taranabant. This information is crucial for anticipating potential interactions with other drugs that are also metabolized by or inhibit/induce CYP3A4.
Conclusion
Taranabant's journey as a potential anti-obesity therapeutic provides a compelling case study in drug development. While it demonstrated clear efficacy in promoting weight loss through its action as a CB1 receptor inverse agonist, the associated psychiatric adverse effects ultimately led to the cessation of its clinical development. The extensive body of research on Taranabant has significantly contributed to our understanding of the endocannabinoid system's role in metabolic regulation. The data and experimental protocols detailed in this guide serve as a valuable resource for researchers and scientists working in the fields of obesity, metabolism, and GPCR pharmacology. The challenges encountered with Taranabant underscore the importance of developing peripherally restricted CB1 receptor antagonists or inverse agonists that can deliver the metabolic benefits without the central nervous system-mediated side effects.
References
- 1. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Taranabant: A CB1 Receptor Inverse Agonist for Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of taranabant, a potent and selective cannabinoid-1 (CB1) receptor inverse agonist formerly under development for the treatment of obesity. This document details the pharmacological properties, in vivo efficacy, and pharmacokinetic profile of taranabant in various preclinical models. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear understanding of the underlying mechanisms and research pipeline.
Mechanism of Action: CB1 Receptor Inverse Agonism
Taranabant exerts its pharmacological effects by acting as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which has constitutive activity, taranabant reduces the basal level of signal transduction.[1] The primary mechanism involves the inhibition of adenylyl cyclase through the G-protein coupled receptor (GPCR) pathway, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
Signaling Pathway of Taranabant at the CB1 Receptor
The following diagram illustrates the signaling cascade initiated by taranabant's interaction with the CB1 receptor.
In Vitro Pharmacology
Taranabant demonstrates high affinity and selectivity for the human CB1 receptor. In vitro studies are crucial for determining the potency and specificity of a drug candidate before advancing to in vivo models.
Receptor Binding Affinity
The binding affinity of taranabant to the CB1 receptor was determined using radioligand binding assays.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| Taranabant | Human CB1 | CHO | [3H]CP55,940 | 0.13 ± 0.01 | [4] |
Experimental Protocol: CB1 Receptor Binding Assay
A representative protocol for a CB1 receptor radioligand binding assay is as follows:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane homogenates (containing a specific amount of protein) are incubated with a fixed concentration of the radioligand, [3H]CP55,940.
-
Increasing concentrations of the unlabeled test compound (taranabant) are added to compete with the radioligand for binding to the CB1 receptor.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4).
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Efficacy in Obesity Models
The efficacy of taranabant in promoting weight loss and reducing food intake was evaluated in diet-induced obese (DIO) animal models.
Effects on Body Weight and Food Intake in DIO Rodents
Taranabant demonstrated dose-dependent reductions in body weight and food intake in both mice and rats fed a high-fat diet.
Table 2: Efficacy of Taranabant in Diet-Induced Obese (DIO) Mice
| Species | Diet | Treatment Duration | Dose (mg/kg, p.o.) | Body Weight Change vs. Vehicle | Food Intake Reduction vs. Vehicle | Reference |
| Mouse | High-Fat | 14 days | 1 | Significant Reduction | Not specified | [1] |
| Mouse | High-Fat | 14 days | 3 | Significant Reduction | Significant Reduction | [1] |
| Mouse | High-Fat | 14 days | 10 | Significant Reduction | Significant Reduction | [1] |
Table 3: Efficacy of Taranabant in Diet-Induced Obese (DIO) Rats
| Species | Diet | Treatment Duration | Dose (mg/kg, p.o.) | Body Weight Change vs. Vehicle | Food Intake Reduction vs. Vehicle | Reference |
| Rat | High-Fat (D12451) | 28 days | 1 | ~ -5% | ~ -20% | [5] |
| Rat | High-Fat (D12451) | 28 days | 3 | ~ -10% | ~ -35% | [5] |
| Rat | High-Fat (D12451) | 28 days | 10 | ~ -15% | ~ -50% | [5] |
Experimental Protocol: Diet-Induced Obesity (DIO) Rodent Model
-
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Induction of Obesity:
-
At approximately 6-8 weeks of age, animals are switched from a standard chow diet to a high-fat diet (e.g., Research Diets D12451, which provides 45% of its kcal from fat).[6]
-
Animals are maintained on the high-fat diet for a period of 8-12 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight and adiposity compared to control animals on a standard diet.
-
-
Drug Administration:
-
Taranabant is typically formulated in a vehicle such as 0.5% methylcellulose for oral administration (p.o.) via gavage.
-
Animals are dosed daily for the duration of the study (e.g., 14 to 28 days). A vehicle-treated control group is included in the study design.
-
-
Efficacy Measurements:
-
Body Weight: Individual animal body weights are recorded daily or weekly.
-
Food Intake: The amount of food consumed by each cage of animals is measured daily.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques such as dual-energy X-ray absorptiometry (DEXA).
-
Preclinical Development Workflow for an Obesity Drug
The following diagram outlines a typical preclinical development workflow for a novel anti-obesity compound like taranabant.
Preclinical Pharmacokinetics
The pharmacokinetic properties of taranabant were characterized in rats and monkeys to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Pharmacokinetic Parameters of Taranabant in Preclinical Species (Single Oral Dose)
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) | Reference |
| Rat | 1 | 150 ± 30 | 2.0 ± 0.5 | 1200 ± 250 | 8 ± 2 | [7] |
| Rat | 10 | 1600 ± 400 | 2.5 ± 0.8 | 15000 ± 3000 | 10 ± 3 | [7] |
| Monkey | 1 | 200 ± 50 | 3.0 ± 1.0 | 2500 ± 600 | 15 ± 4 | [7] |
| Monkey | 10 | 2200 ± 550 | 4.0 ± 1.5 | 30000 ± 7000 | 18 ± 5 | [7] |
Note: The values presented are approximate and have been synthesized from graphical data and text descriptions in the cited literature.
Metabolism
In both rats and rhesus monkeys, taranabant is primarily eliminated through oxidative metabolism, followed by the excretion of its metabolites into the bile.[4] The major metabolic pathways include hydroxylation and oxidation of the parent compound. In human liver microsomes, the metabolism of taranabant is mainly mediated by the cytochrome P450 enzyme CYP3A4.[4]
Summary and Conclusion
The preclinical data for taranabant demonstrate that it is a potent and selective CB1 receptor inverse agonist with significant efficacy in reducing body weight and food intake in animal models of diet-induced obesity. Its pharmacokinetic profile supports once-daily dosing. These preclinical findings provided a strong rationale for its advancement into clinical development for the treatment of obesity. However, it is important to note that the clinical development of taranabant was ultimately discontinued due to an unfavorable risk-benefit profile, primarily related to psychiatric adverse events. This underscores the challenge of translating preclinical efficacy and safety into clinical success, particularly for centrally acting agents. This technical guide serves as a valuable resource for researchers in the field of obesity and metabolic diseases, providing detailed insights into the preclinical evaluation of a CB1 receptor inverse agonist.
References
- 1. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant Clinical Trial Discontinuation: A Technical Analysis
Whitehouse Station, NJ – October 2, 2008 – Merck & Co., Inc. announced the discontinuation of the clinical development program for taranabant, an investigational cannabinoid-1 (CB1) receptor inverse agonist for the treatment of obesity.[1][2] The decision was based on a comprehensive assessment of the overall safety and efficacy profile of the drug, which revealed an unfavorable risk/benefit ratio, particularly at higher doses.[1][2] This in-depth guide provides a technical overview of the factors leading to this decision, focusing on the available clinical trial data, experimental protocols, and the underlying pharmacological mechanisms.
Core Issue: Unfavorable Risk/Benefit Profile
The central reason for the discontinuation of taranabant's development was the dose-related increase in adverse events that outweighed the observed efficacy in weight reduction.[2] While taranabant demonstrated statistically significant weight loss compared to placebo, this was accompanied by a concerning incidence of psychiatric and gastrointestinal side effects.[3][4][5]
Efficacy Data
Clinical trials consistently showed that taranabant, in conjunction with diet and exercise, resulted in significant weight loss.[1][3][5] A Phase III study, for instance, reported that patients receiving a 2mg dose of taranabant experienced more than double the weight loss of the placebo group at 52 weeks.[5]
Table 1: Summary of Taranabant Efficacy Data (Weight Loss)
| Study Phase | Dosage | Duration | Mean Weight Loss vs. Placebo (kg) | Percentage of Patients with ≥5% Weight Loss vs. Placebo | Percentage of Patients with ≥10% Weight Loss vs. Placebo | Reference |
| Phase II | 0.5, 2, 4, 6 mg | 12 weeks | Statistically significant at all doses | - | - | [4] |
| Phase III (Low-dose) | 0.5, 1, 2 mg | 52 weeks | -3.7, -3.6, -5.0 | Significantly higher at all doses | Significantly higher at all doses | [6] |
| Phase III (High-dose) | 2, 4 mg | 52 weeks | -4.0, -5.5 | Significantly higher at both doses | - | [5][7] |
| Phase III (High-dose) | 2, 4 mg | 104 weeks | -4.9, -6.2 | Significantly higher at both doses | Significantly higher at both doses | [7] |
| Phase III (T2DM) | 0.5, 1, 2 mg | 52 weeks | -1.6, -2.2, -2.9 | Significantly higher at all doses | Significantly greater in 1 & 2mg groups | [8] |
Safety and Tolerability: The Decisive Factor
The promising efficacy of taranabant was overshadowed by a dose-dependent increase in adverse events, primarily psychiatric and gastrointestinal in nature.[3][4][5][6][7][8] This adverse event profile is consistent with the mechanism of action of CB1 receptor antagonists.[9][10][11][12][13]
Table 2: Incidence of Key Adverse Events in Taranabant Clinical Trials
| Study Phase | Dosage | Adverse Event Category | Specific Adverse Events | Incidence vs. Placebo | Reference |
| Phase III | 2, 4, 6 mg | Gastrointestinal | Nausea, Diarrhea, Vomiting | Increased frequency | [5][14] |
| Phase III | 2, 4, 6 mg | Psychiatric | Irritability, Anxiety, Depression | Greater at higher doses | [5] |
| Phase III (Low-dose) | 0.5, 1, 2 mg | Gastrointestinal | Diarrhea, Nausea | Higher in 2mg group | [6] |
| Phase III (Low-dose) | 0.5, 1, 2 mg | Nervous System | Dizziness | Higher in 2mg group | [6] |
| Phase III (Low-dose) | 0.5, 1, 2 mg | Psychiatric | Irritability, Anger/Aggression | Higher in 2mg group; Irritability higher in all taranabant groups | [6] |
| Phase III (T2DM) | 0.5, 1, 2 mg | Gastrointestinal | Diarrhea, Nausea, Vomiting | Numerically or statistically higher in all taranabant groups | [8] |
| Phase III (T2DM) | 0.5, 1, 2 mg | Nervous System | Dizziness, Sensory-related | Numerically or statistically higher in all taranabant groups | [8] |
| Phase III (T2DM) | 0.5, 1, 2 mg | Psychiatric | Irritability, Depression-related | Numerically or statistically higher in all taranabant groups | [8] |
Experimental Protocols
The clinical development program for taranabant included several large-scale, randomized, double-blind, placebo-controlled studies.
Key Study Designs:
-
Phase II Trial: A 12-week study evaluating the efficacy and safety of taranabant at doses of 0.5, 2, 4, and 6 mg once daily in obese subjects. The primary outcome was weight loss.[4]
-
Phase III Program: This program included multiple multinational studies designed to assess the long-term efficacy and safety of taranabant for up to two years.[3][5]
-
Patient Population: Overweight and obese men and women, with a Body Mass Index (BMI) typically between 27 and 43 kg/m ².[6][7][8] Some studies specifically enrolled patients with type 2 diabetes mellitus.[8]
-
Intervention: Patients were randomized to receive placebo or taranabant at various doses (e.g., 0.5, 1, 2, 4, 6 mg) once daily, in addition to a diet and exercise regimen.[5][6][8]
-
Endpoints:
-
Primary Efficacy Endpoint: Change in body weight from baseline.[6][7][8]
-
Secondary Efficacy Endpoints: Waist circumference, lipid profiles, glycemic parameters, and the proportion of patients achieving ≥5% and ≥10% weight loss.[6][7][8]
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events.[6][7][8]
-
-
During the Phase III program, the 6 mg dose was discontinued early due to a trend toward a higher side effect profile without a significant increase in efficacy compared to the 4 mg dose.[5] Subsequently, the 4 mg dose was also discontinued during the second year of a long-term study.[7]
Mechanism of Action and Signaling Pathway
Taranabant is a selective inverse agonist of the cannabinoid-1 (CB1) receptor.[3][15] CB1 receptors are widely distributed in the central nervous system and peripheral tissues and are key components of the endocannabinoid system, which regulates energy balance, appetite, and mood.[13][15] By blocking the CB1 receptor, taranabant was intended to reduce food intake and increase energy expenditure.[4][15] However, this same mechanism is believed to be responsible for the observed psychiatric side effects, such as anxiety and depression.[9][13]
Caption: Taranabant's mechanism of action as a CB1 receptor inverse agonist.
Clinical Trial Workflow
The clinical development of taranabant followed a standard pharmaceutical pipeline, progressing from early-phase studies to large-scale Phase III trials before its discontinuation.
Caption: Taranabant clinical trial progression and discontinuation.
Conclusion
The discontinuation of the taranabant clinical trial program serves as a significant case study in drug development, highlighting the critical importance of the risk/benefit assessment. While demonstrating efficacy in its primary endpoint of weight loss, the dose-dependent psychiatric and gastrointestinal adverse events ultimately rendered its overall profile unacceptable for the treatment of obesity. This outcome, along with the similar fate of other CB1 receptor antagonists like rimonabant, underscores the challenges of targeting the endocannabinoid system for metabolic disorders without inducing centrally-mediated side effects.[1][10][11][12] Future research in this area will likely focus on developing peripherally restricted CB1 receptor antagonists or allosteric modulators to mitigate these adverse effects.[10][12]
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 6. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. for926.uni-bonn.de [for926.uni-bonn.de]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists | RTI [rti.org]
- 12. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Taranabant ((1R,2R)-stereoisomer): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the (1R,2R)-stereoisomer of Taranabant, a potent and selective cannabinoid 1 (CB1) receptor inverse agonist. Two primary synthetic strategies are outlined: an earlier route utilizing dynamic kinetic resolution (DKR) and a more recent, efficient synthesis involving the asymmetric hydrogenation of a stereodefined enamide.
Introduction
Taranabant (MK-0364) was investigated as a potential treatment for obesity. The development of a stereoselective synthesis of the active (1R,2R)-enantiomer was crucial for its clinical evaluation. Early routes focused on establishing the two contiguous stereocenters in a single step via a dynamic kinetic resolution of a racemic ketone.[1][2] Subsequent process development led to a more efficient and scalable synthesis centered on the asymmetric hydrogenation of a tetrasubstituted enamide intermediate.[1] This newer approach offers several advantages, including improved stereocontrol and overall yield.
Synthetic Strategies Overview
Two main retrosynthetic approaches for the asymmetric synthesis of (1R,2R)-Taranabant have been reported by researchers at Merck.
1. Dynamic Kinetic Resolution (DKR) Approach: This initial strategy relies on the asymmetric hydrogenation of a racemic β-amino ketone. Under the reaction conditions, the stereocenters are set in a single step to afford the desired amino alcohol intermediate with high diastereoselectivity and enantioselectivity.
2. Enamide Asymmetric Hydrogenation Approach: This optimized route involves the synthesis of a key tetrasubstituted enamide intermediate. The chirality is then introduced through a highly enantioselective rhodium-catalyzed hydrogenation to directly yield Taranabant. This approach proved to be more efficient for large-scale production.
Data Presentation
The following tables summarize the quantitative data for the key steps in the two primary synthetic routes to (1R,2R)-Taranabant.
Table 1: Key Step in the Dynamic Kinetic Resolution (DKR) Approach
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| Asymmetric Hydrogenation via DKR | Racemic 3-amino-1-(4-chlorophenyl)-2-(3-cyanophenyl)butan-1-one | RuCl2[(R)-BINAP][(R)-DAIPEN], KOtBu | Methanol | 65 | 18 | 95 | >99:1 | 99 |
Table 2: Key Steps in the Enamide Asymmetric Hydrogenation Approach
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Enol Tosylate Formation | 1-(4-Chlorophenyl)-2-(3-cyanophenyl)propan-1-one | KHMDS, TsCl | THF | -78 to 0 | 2 | 90 | N/A |
| Palladium-Catalyzed Amidation | (Z)-1-(4-Chlorophenyl)-2-(3-cyanophenyl)prop-1-en-1-yl 4-methylbenzenesulfonate, Amide Side Chain | Pd(OAc)2, Xantphos, K3PO4 | Toluene | 100 | 12 | 85 | N/A |
| Asymmetric Hydrogenation | (Z)-N-(3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylprop-1-en-1-yl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide | [Rh(COD)Cl]2, (R,S)-Josiphos | Methanol | 50 | 20 | 98 | 99 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)
This protocol is adapted from the earlier synthetic route to (1R,2R)-Taranabant.
1. Catalyst Preparation:
-
In a nitrogen-filled glovebox, a solution of RuCl2[(R)-BINAP][(R)-DAIPEN] (0.1 mol%) in methanol is prepared.
2. Reaction Setup:
-
To a solution of racemic 3-amino-1-(4-chlorophenyl)-2-(3-cyanophenyl)butan-1-one (1.0 eq) in methanol, is added potassium tert-butoxide (KOtBu) (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
3. Hydrogenation:
-
The reaction mixture is transferred to a high-pressure autoclave.
-
The prepared catalyst solution is added.
-
The autoclave is pressurized with hydrogen gas to 50 atm.
-
The reaction is heated to 65°C and stirred for 18 hours.
4. Work-up and Purification:
-
The autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired (1R,2R)-3-amino-1-(4-chlorophenyl)-2-(3-cyanophenyl)butan-1-ol.
Protocol 2: Enamide Asymmetric Hydrogenation
This protocol describes the key steps of the more recent and efficient synthesis of (1R,2R)-Taranabant.
Step 2a: Enol Tosylate Formation
1. Reaction Setup:
-
A solution of 1-(4-chlorophenyl)-2-(3-cyanophenyl)propan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under a nitrogen atmosphere.
-
A solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added dropwise, maintaining the temperature below -70°C.
-
The resulting enolate solution is stirred at -78°C for 1 hour.
2. Tosylation:
-
A solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in THF is added dropwise.
-
The reaction mixture is allowed to warm to 0°C and stirred for 2 hours.
3. Work-up and Purification:
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield (Z)-1-(4-chlorophenyl)-2-(3-cyanophenyl)prop-1-en-1-yl 4-methylbenzenesulfonate.
Step 2b: Palladium-Catalyzed Amidation
1. Reaction Setup:
-
A mixture of the enol tosylate from the previous step (1.0 eq), the amide side chain (N-(2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoyl)amine) (1.2 eq), palladium acetate (Pd(OAc)2) (0.05 eq), Xantphos (0.1 eq), and potassium phosphate (K3PO4) (2.0 eq) is placed in a reaction vessel.
-
Anhydrous toluene is added, and the vessel is purged with nitrogen.
2. Reaction:
-
The reaction mixture is heated to 100°C and stirred for 12 hours.
3. Work-up and Purification:
-
The reaction mixture is cooled to room temperature and filtered through Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the desired tetrasubstituted enamide.
Step 2c: Asymmetric Hydrogenation
1. Catalyst Preparation:
-
In a nitrogen-filled glovebox, a solution of [Rh(COD)Cl]2 (0.01 eq) and (R,S)-Josiphos (0.022 eq) in methanol is prepared and stirred for 30 minutes.
2. Reaction Setup:
-
The enamide from the previous step (1.0 eq) is dissolved in methanol in a high-pressure autoclave.
-
The prepared catalyst solution is added.
3. Hydrogenation:
-
The autoclave is pressurized with hydrogen gas to 20 atm.
-
The reaction is heated to 50°C and stirred for 20 hours.
4. Work-up and Purification:
-
After cooling and venting the autoclave, the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization to afford (1R,2R)-Taranabant.
Mandatory Visualizations
Caption: Workflow for the Dynamic Kinetic Resolution (DKR) approach.
Caption: Workflow for the Enamide Asymmetric Hydrogenation approach.
Caption: Comparison of the two main synthetic strategies.
References
Application Notes and Protocols for Periphera-lly Restricted CB1 Receptor Inverse Agonists in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a well-validated target for the treatment of obesity and related metabolic disorders. However, the clinical use of first-generation CB1 receptor antagonists, such as rimonabant, was halted due to severe psychiatric side effects mediated by their action on central nervous system (CNS) CB1 receptors.[1][2] This has led to the development of a new generation of peripherally restricted CB1 receptor inverse agonists, designed to elicit therapeutic metabolic effects in peripheral tissues like the liver, adipose tissue, and skeletal muscle, while minimizing brain penetration and associated adverse effects.[3][4][5]
These compounds represent a promising therapeutic strategy for a range of conditions, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and liver fibrosis.[6][7][8] This document provides detailed application notes and experimental protocols for the research and development of peripherally restricted CB1 receptor inverse agonists.
Featured Peripherally Restricted CB1 Receptor Inverse Agonists
Several peripherally restricted CB1 receptor inverse agonists are currently under investigation. The table below summarizes key quantitative data for some of the most studied compounds.
| Compound | In Vitro Potency | Selectivity (CB1 vs. CB2) | Brain Penetration (Kp, Brain/Plasma Ratio) | In Vivo Efficacy (Example) | References |
| TM-38837 | Potent inverse agonist | Not specified | ~1/33 | 26% weight loss in DIO mice | [4][6][7] |
| JD5037 | Ki = 0.35 nM; IC50 = 1.5 nM | >700-fold | < 1; Zero brain occupancy at 30 mg/kg | ~20% body weight decrease in DIO mice | [8][9][10] |
| AM6545 | Ki = 1.7 nM | ~309-fold (Ki = 523 nM for CB2) | Low | Reduced food intake and body weight in rodents | [11][12][13] |
| TXX-522 | Good binding and functional antagonist activities | Selective for CB1 over CB2 | Minimal brain penetration | Potent anti-obesity effect in DIO mice | [4] |
| BPR0912 | IC50 = 8.5 nM | Not specified | Not specified | As effective as rimonabant in promoting weight loss in DIO mice | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of CB1 receptor inverse agonism and a general workflow for evaluating peripherally restricted CB1 receptor inverse agonists.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Experimental Workflow for Peripherally Restricted CB1 Inverse Agonists.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for CB1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]CP-55,940 or [3H]WIN 55,212-2.
-
Non-specific binding control: A high concentration of a known CB1 antagonist (e.g., 10 µM Rimonabant).
-
Test compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4.[14]
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 150 µL of membrane preparation (3-20 µg protein for cells).[15]
-
Add 50 µL of the test compound at various concentrations (for competition curve) or buffer (for total binding).
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of the radioligand solution.[15]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[15]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[14][15]
-
Wash the filters four times with ice-cold wash buffer.[15]
-
Dry the filters for 30 minutes at 50°C.[15]
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for Inverse Agonist Activity
This assay measures the ability of a compound to increase intracellular cyclic adenosine monophosphate (cAMP) levels, indicative of inverse agonism at the Gi/o-coupled CB1 receptor.
-
Materials:
-
Cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).
-
Test compound at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitors (e.g., 100 µM 3-isobutyl-1-methylxanthine (IBMX) and 100 µM rolipram).[16]
-
Physiologic saline solution-HEPES-bovine serum albumin (137 mM NaCl, 10 mM glucose, 5 mM KCl, 1 mM MgSO4, 1 mM CaCl2, 10 mM NaHEPES pH 7.4, and 0.5 mg/mL fatty acid-free BSA).[16]
-
cAMP detection kit (e.g., cAMP-Glo™ Assay or a competitive immunoassay).
-
-
Procedure:
-
Plate cells in a 24- or 96-well plate and grow to ~90% confluency.[16]
-
Wash the cells with warm physiologic saline solution-HEPES-BSA.[16]
-
Pre-incubate the cells with phosphodiesterase inhibitors for 15 minutes at 37°C.[16]
-
Add the test compound at various concentrations and incubate for an additional 15 minutes at 37°C.
-
Stimulate the cells with forskolin for a defined period (e.g., 10-15 minutes) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate dose-response curves to determine the EC50 of the inverse agonist effect.
-
In Vivo Models and Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the anti-obesity and metabolic effects of test compounds.
-
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
-
-
Procedure:
-
Feed the mice a high-fat diet (HFD), typically with 60% of calories from fat, for 12-19 weeks to induce obesity.[17][18][19]
-
A control group is fed a standard chow diet.
-
Once the desired obese phenotype is achieved (e.g., body weight > 42 g), randomize the obese mice into treatment groups (vehicle control, test compound at different doses).[17]
-
Administer the test compound daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-6 weeks).[17][18]
-
Monitor body weight and food intake daily or several times a week.
-
At the end of the treatment period, collect blood and tissues (liver, adipose tissue, muscle) for further analysis.
-
2. Assessment of Brain Penetration
This protocol determines the brain-to-plasma concentration ratio (Kp) to assess the peripheral restriction of a compound.
-
Animals:
-
Mice or rats.
-
-
Procedure:
-
Administer the test compound to the animals.
-
At a specified time point (e.g., at the time of expected maximum plasma concentration), collect blood and brain tissue.
-
Measure the concentration of the compound in both plasma and brain homogenates using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[20]
-
Calculate the Kp value by dividing the brain concentration by the plasma concentration. A low Kp value indicates poor brain penetration.
-
3. Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique assesses in vivo insulin sensitivity.[6][21][22]
-
Animals:
-
Procedure:
-
Fast the animals overnight.
-
Infuse insulin at a constant rate to achieve hyperinsulinemia.
-
Monitor blood glucose levels every 5-10 minutes.
-
Infuse a variable rate of glucose solution (e.g., 50% dextrose) to maintain euglycemia (normal blood glucose levels).[22]
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Radiolabeled glucose tracers can be co-infused to measure tissue-specific glucose uptake.[23]
-
4. Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
This protocol is used to study the direct effects of compounds on HSC activation, a key process in liver fibrosis.[1][24][25][26]
-
Materials:
-
Mouse liver.
-
Pronase and collagenase solutions.
-
Nycodenz or OptiPrep density gradient solution.
-
Culture medium (e.g., DMEM with FBS and antibiotics).
-
Collagen-coated culture plates.
-
-
Procedure:
-
Perfuse the mouse liver in situ with a pronase solution followed by a collagenase solution to digest the tissue.[24][26]
-
Dissociate the liver to obtain a crude cell suspension.
-
Enrich for HSCs by density gradient centrifugation using Nycodenz or OptiPrep.[1][26]
-
Collect the HSC fraction from the gradient interface.
-
(Optional) Further purify the HSCs using fluorescence-activated cell sorting (FACS).[24]
-
Plate the isolated HSCs on collagen-coated plates and culture in appropriate medium.[9]
-
The cultured HSCs can then be treated with the test compound to assess its effects on activation markers (e.g., α-smooth muscle actin expression).
-
Conclusion
Peripherally restricted CB1 receptor inverse agonists hold significant promise for the treatment of metabolic and fibrotic diseases without the CNS side effects that plagued their predecessors. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively investigate the preclinical pharmacology of these novel therapeutic agents. Rigorous in vitro characterization and in vivo evaluation using the described models are crucial steps in advancing these compounds towards clinical development.
References
- 1. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. utupub.fi [utupub.fi]
- 7. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Human Hepatic Stellate Cells Culture Protocol [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE NOVEL CANNABINOID CB1 ANTAGONIST AM6545 SUPPRESSES FOOD INTAKE AND FOOD-REINFORCED BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 22. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. uab.edu [uab.edu]
- 24. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. academic.oup.com [academic.oup.com]
Taranabant: A Tool Compound for Investigating Metabolic Syndrome
Application Notes and Protocols for Preclinical Research
Introduction
Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor.[1] It was developed as a potential therapeutic for obesity and metabolic syndrome. As an inverse agonist, taranabant binds to the CB1 receptor and reduces its constitutive activity, a mechanism distinct from neutral antagonists which simply block agonist binding. This modulation of the endocannabinoid system, a key regulator of energy homeostasis, has significant effects on appetite, energy expenditure, and nutrient metabolism.[2][3]
Clinical trials demonstrated that taranabant produced significant weight loss and improvements in several metabolic parameters in obese patients.[4][5] However, its development was discontinued due to centrally-mediated psychiatric side effects. Despite its unsuitability as a therapeutic agent, taranabant remains a valuable tool compound for researchers investigating the role of the CB1 receptor in metabolic syndrome. Its well-characterized in vitro and in vivo activities allow for the elucidation of the complex signaling pathways involved in this multifaceted condition.
These application notes provide an overview of the preclinical and clinical data on taranabant, along with detailed protocols for its use in metabolic syndrome research.
Data Presentation
The following tables summarize the quantitative data from key clinical studies on taranabant, highlighting its effects on major metabolic parameters.
Table 1: Effect of Taranabant on Body Weight and Waist Circumference
| Treatment Group | Duration | Mean Change in Body Weight (kg) | Mean Change in Waist Circumference (%) |
| Placebo | 52 weeks | -2.6[4][5] | -3.1[4] |
| Taranabant 0.5 mg | 52 weeks | -5.4[6] | Not Reported |
| Taranabant 1 mg | 52 weeks | -5.3[6] | Not Reported |
| Taranabant 2 mg | 52 weeks | -6.6 to -6.7[4][5][6] | -7.0[4] |
| Taranabant 4 mg | 52 weeks | -8.1[4][5] | -7.5[4] |
| Placebo | 104 weeks | -1.4[5] | Not Reported |
| Taranabant 2 mg | 104 weeks | -6.4[5] | Not Reported |
| Taranabant 4 mg | 104 weeks | -7.6[5] | Not Reported |
Table 2: Effect of Taranabant on Lipid Profile
| Treatment Group | Duration | Mean Change in Triglycerides (%) | Mean Change in HDL Cholesterol (%) |
| Placebo | 52 weeks | +4.0[4] | +7.0[4] |
| Taranabant 1 mg | 52 weeks | Significant Reduction (value not specified)[6] | No Significant Effect[6] |
| Taranabant 2 mg | 52 weeks | -3.1[4] | +13.2[4] |
| Taranabant 4 mg | 52 weeks | -6.2[4] | +14.1[4] |
Signaling Pathway
Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG), inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, taranabant reduces the basal activity of the CB1 receptor, leading to an increase in cAMP levels. This modulation of the cAMP signaling cascade is believed to underlie many of the metabolic effects of taranabant.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
- 5. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for CB1 Inverse Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in the central nervous system. It is notable for its high level of constitutive activity, meaning it can signal without the presence of an activating ligand.[1][2] This basal signaling can be reduced by inverse agonists, which bind to the receptor and stabilize it in an inactive conformation.[3] This mechanism has made CB1 inverse agonists promising therapeutic candidates for various conditions, including obesity and metabolic disorders, although early examples faced challenges with side effects.[4]
High-throughput screening (HTS) is a critical tool in the discovery of novel CB1 inverse agonists, enabling the rapid evaluation of large compound libraries.[5] This document provides detailed application notes and protocols for several key HTS assays used to identify and characterize CB1 inverse agonists.
CB1 Inverse Agonism Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G protein, Gαi/o. In its constitutively active state, the CB1 receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists bind to the CB1 receptor and stabilize it in an inactive state, preventing this G protein activation and thus leading to an increase in cAMP levels back towards baseline or even above, in cells with high receptor expression and constitutive activity.
General High-Throughput Screening Workflow for CB1 Inverse Agonists
The discovery of novel CB1 inverse agonists through HTS follows a multi-step process, beginning with a primary screen of a large compound library, followed by confirmatory assays, dose-response studies, and further characterization of promising hits.
Data Presentation: Quantitative Comparison of CB1 Inverse Agonists
The following table summarizes the in vitro potencies of several well-characterized CB1 inverse agonists in various HTS-compatible assays.
| Compound | Radioligand Binding (Ki, nM) | [³⁵S]GTPγS Binding (IC₅₀, nM) | cAMP Accumulation (EC₅₀, nM) | Reference |
| Rimonabant (SR141716A) | 1.8 - 4.9 | 138 | 89.2 | [6][7] |
| AM251 | ~10 | - | - | [6] |
| Taranabant | 0.13 | - | - | [8] |
| AM6545 | - | - | - | [6] |
Note: Values can vary depending on the specific cell line, radioligand, and assay conditions used.
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled inverse agonist for binding to the CB1 receptor. An increase in the binding of the radiolabeled inverse agonist in the presence of a test compound suggests that the test compound may also be an inverse agonist, stabilizing the same inactive receptor conformation. Alternatively, displacement of a radiolabeled agonist can be measured.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]SR141716A (a CB1 inverse agonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 inverse agonist (e.g., 10 µM Rimonabant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
96-well or 384-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add:
-
25 µL of assay buffer.
-
25 µL of test compound at various concentrations.
-
For total binding wells, add 25 µL of assay buffer.
-
For non-specific binding wells, add 25 µL of 10 µM Rimonabant.
-
-
Radioligand Addition: Add 25 µL of [³H]SR141716A (final concentration typically at its Kd value) to all wells.
-
Membrane Addition: Add 125 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[9]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values for the test compounds are determined by non-linear regression analysis of the competition binding curves. The Ki values can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures the activation of G proteins coupled to the CB1 receptor. The constitutive activity of the CB1 receptor leads to a basal level of [³⁵S]GTPγS binding. Inverse agonists stabilize the inactive state of the receptor, reducing G protein activation and thus decreasing the basal [³⁵S]GTPγS binding.[10]
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells expressing human CB1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.[5]
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well or 384-well plates.
-
Scintillation counter.
Protocol:
-
Membrane and Bead Preparation: Pre-incubate CB1-expressing membranes with SPA beads in assay buffer.
-
Assay Plate Setup: To a 96-well plate, add:
-
50 µL of assay buffer containing GDP (final concentration ~10-30 µM).
-
25 µL of test compound at various concentrations.
-
For basal binding, add 25 µL of assay buffer.
-
For non-specific binding, add 25 µL of unlabeled GTPγS.
-
-
Membrane/Bead Addition: Add 100 µL of the membrane/bead suspension to each well.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Centrifugation: Centrifuge the plates at 500 x g for 5 minutes to allow the beads to settle.
-
Signal Detection: Measure the radioactivity in each well using a scintillation counter.
Data Analysis: The percent inhibition of basal [³⁵S]GTPγS binding is calculated for each concentration of the test compound. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
Principle: This cell-based assay measures the intracellular levels of cAMP. Since the constitutively active CB1 receptor inhibits adenylyl cyclase, leading to low basal cAMP levels, inverse agonists will reverse this inhibition, resulting in an increase in cAMP. This increase is often measured in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation and an adenylyl cyclase activator like forskolin to amplify the signal window.[11]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human CB1 receptor.
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other cAMP detection kits.
-
Forskolin.
-
PDE Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine).
-
Cell Culture Medium.
-
Assay Buffer: Typically a HBSS-based buffer provided with the kit.
-
384-well plates.
-
Plate reader compatible with the chosen detection technology.
Protocol (Example using HTRF):
-
Cell Plating: Seed CB1-expressing cells into a 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds diluted in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin (final concentration ~1-10 µM) to all wells except the basal control.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and perform the HTRF cAMP detection according to the manufacturer's protocol. This typically involves adding a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Signal Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the cAMP concentration. The data is normalized to the response produced by forskolin alone (100%) and the basal level (0%). EC₅₀ values for the increase in cAMP are calculated using a sigmoidal dose-response curve.
Reporter Gene Assay
Principle: This assay utilizes a cell line engineered to express the CB1 receptor and a reporter gene (e.g., luciferase) under the control of a response element that is sensitive to a downstream signaling event of CB1 activation. For Gαi-coupled receptors, a common approach is to use a CRE (cAMP response element)-driven reporter. A decrease in cAMP leads to decreased CRE activity. An inverse agonist, by increasing cAMP, will thus increase the reporter gene expression.[3]
Materials:
-
Reporter Cell Line: A stable cell line co-expressing the human CB1 receptor and a CRE-luciferase reporter construct.
-
Luciferase Assay Reagent.
-
Cell Culture Medium.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Plate the reporter cells in a white, opaque 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.
-
Luciferase Assay: Remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a plate luminometer.
Data Analysis: The luminescence signal is proportional to the reporter gene activity. The fold-change in luminescence relative to the vehicle-treated control is calculated. EC₅₀ values are determined from the dose-response curves.
Data Analysis Workflow for HTS
The analysis of HTS data involves several steps to identify true hits and eliminate false positives and negatives.
A key quality control metric is the Z'-factor, which assesses the suitability of an HTS assay. It is calculated as:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Hit-synthesis-lead optimization. Axial: https://linktr.ee/axialxyz | by Axial | Medium [medium.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of a tritiated inverse agonist to cannabinoid CB1 receptors is increased in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Taranabant in Substance Abuse Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist.[1][2] While its clinical development for obesity was discontinued due to psychiatric side effects, its mechanism of action makes it a valuable research tool for investigating the role of the endocannabinoid system in substance abuse disorders.[3] The CB1 receptor is a key component of the brain's reward circuitry, and its modulation has been shown to impact the reinforcing effects of various drugs of abuse. These notes provide an overview of Taranabant's mechanism, quantitative data from preclinical studies, and detailed protocols for its use in animal models of addiction.
Mechanism of Action: CB1 Receptor Inverse Agonism
Taranabant exerts its effects by binding to the CB1 receptor and stabilizing it in an inactive conformation. This not only blocks the effects of endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists (like THC) but also reduces the receptor's basal, constitutive activity.[4] This "inverse agonism" is distinct from neutral antagonism, which only blocks agonist binding without affecting the receptor's baseline signaling.
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o. In its active state, the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Taranabant prevents this inhibition, thereby increasing or restoring normal levels of cAMP. This modulation of the cAMP signaling pathway is believed to underlie many of its effects on appetite, metabolism, and, pertinent to this context, drug reward and seeking behaviors.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for Taranabant and the closely related, extensively studied CB1 inverse agonist, Rimonabant (SR141716A). Given that Taranabant is approximately 10-fold more potent than Rimonabant in preclinical models of food intake, these data can serve as a guide for dose selection in substance abuse studies.[5]
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity (CB1 vs. CB2) |
| Taranabant | Human CB1 | 0.13 nM | 2.4 nM (cAMP production) | ~1000-fold |
| Taranabant | Rat CB1 | 0.27 nM | - | ~1000-fold |
Data compiled from publicly available research.
Table 2: Preclinical Efficacy in Substance Abuse Models (Rimonabant as a Proxy)
| Substance of Abuse | Animal Model | Behavioral Assay | Rimonabant Dose (Route) | Effect |
| Nicotine | Rat | Reinstatement (Context) | 1, 3 mg/kg (i.p.) | Dose-dependently attenuated reinstatement.[6] |
| Nicotine | Rat | Conditioned Place Pref. | 0.5, 1, 2 mg/kg (i.p.) | Attenuated reinstatement of CPP.[7] |
| Alcohol | Alcohol-Preferring Rat | Self-Administration | 1, 2 mg/kg (i.p.) | Reduced alcohol-seeking and self-administration.[3] |
| Cocaine | Rat | Reinstatement (Priming) | 0.32, 1, 3.2 mg/kg (i.p.) | Females more sensitive to reinstatement reduction.[8] |
| Opioids (Heroin) | Rat | Self-Administration | Not specified | Blocked heroin self-administration.[9] |
i.p. = intraperitoneal
Experimental Protocols
The following are representative protocols for using Taranabant to study its effects on cocaine and nicotine-seeking behaviors. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Cocaine Self-Administration and Reinstatement Model
This protocol is designed to assess the effect of Taranabant on the motivation to take cocaine and on relapse-like behavior.
1. Subjects and Surgical Procedure:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should exit dorsally between the scapulae.
-
Recovery: Allow at least 7 days for post-operative recovery. During this time, flush catheters daily with heparinized saline to maintain patency.
2. Self-Administration Training:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
-
Acquisition: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the "active" lever. Each press results in a cocaine infusion paired with a light and tone cue. Sessions are typically 2 hours daily for 14 days.
-
Extinction: Following stable self-administration, replace cocaine with saline. Continue daily sessions until active lever pressing is significantly reduced (e.g., <15 presses per session for 3 consecutive days).
3. Reinstatement Testing:
-
Taranabant Preparation: Prepare Taranabant in a vehicle such as 5% Tween 80 in sterile water.
-
Administration: 30 minutes before the test session, administer Taranabant or vehicle via intraperitoneal (i.p.) injection. Based on Rimonabant data and Taranabant's higher potency, suggested starting doses are 0.1, 0.3, and 1.0 mg/kg.
-
Priming: Immediately before placing the rat in the chamber, administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to induce reinstatement of drug-seeking.[10]
-
Data Collection: Record the number of active and inactive lever presses during a 2-hour session. Lever presses do not result in cocaine infusion during the test.
Protocol 2: Nicotine Conditioned Place Preference (CPP)
This protocol assesses whether Taranabant can block the rewarding effects of nicotine as measured by a conditioned place preference.
1. Apparatus and Pre-Conditioning:
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger conditioning chambers.
-
Pre-Test: On day 1, place rats in the central chamber and allow them to freely explore all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, is often more sensitive for nicotine CPP.[10]
2. Conditioning Phase (8 days):
-
Drug Administration: On alternating days, administer nicotine (e.g., 0.2-0.6 mg/kg, s.c.) or saline.
-
Pairing: Immediately after nicotine injection, confine the rat to one of the conditioning chambers for 30 minutes. On alternate days, administer saline and confine the rat to the opposite chamber.
-
Taranabant Treatment: 30 minutes prior to each nicotine injection, administer Taranabant (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.
3. Test Phase:
-
Post-Test: On day 10, place the rat in the central chamber with free access to all chambers (no drug injection). Record the time spent in each chamber for 15 minutes.
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber post-conditioning minus the time spent in the same chamber pre-conditioning. A significant reduction in the preference score in Taranabant-treated animals compared to vehicle indicates a blockade of nicotine's rewarding effects.
Conclusion
Taranabant is a powerful tool for elucidating the role of the CB1 receptor in the neurobiology of addiction. Its high potency and selectivity allow for precise pharmacological manipulation of the endocannabinoid system. The protocols and data presented here provide a framework for researchers to effectively utilize Taranabant in preclinical models of substance abuse, contributing to a deeper understanding of addiction and potentially identifying new therapeutic targets. However, researchers should remain mindful of the compound's known psychiatric side effects in humans when interpreting translational findings.
References
- 1. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Contextual renewal of nicotine seeking in rats and its suppression by the cannabinoid-1 receptor antagonist Rimonabant (SR141716A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinstatement of cocaine self-administration in rats: sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Interaction between Opioid and Cannabinoid Receptors in Drug Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving Taranabant solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of taranabant in in vitro experiments, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving taranabant for in vitro studies?
A1: The recommended solvent for dissolving taranabant is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of taranabant.[1]
Q2: What is the maximum achievable concentration of taranabant in DMSO?
A2: Taranabant is soluble in DMSO at concentrations of at least 40-42 mg/mL.[1][2] For most in vitro applications, a stock solution of 10 mM in DMSO is readily achievable and recommended.[1]
Q3: What should I do if I observe precipitation when preparing my taranabant stock solution?
A3: If you observe precipitation, you can try gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution.[3] Ensure the solution is completely clear before use.
Q4: What is the maximum final concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[4] However, some cell lines may tolerate up to 0.5% or even 1% DMSO without significant cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.[5]
Q5: How should I store my taranabant stock solution?
A5: Taranabant stock solutions in DMSO should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Taranabant concentration is too high.- DMSO is not of high purity or is hygroscopic.- Incomplete dissolution. | - Do not exceed a stock concentration of 10 mM.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution (37°C) and/or sonicate until the solution is clear. |
| Precipitation in cell culture medium after adding stock solution | - The final concentration of taranabant exceeds its aqueous solubility.- The final DMSO concentration is too low to maintain solubility. | - Ensure thorough mixing of the stock solution into the pre-warmed (37°C) cell culture medium.- Prepare an intermediate dilution of the stock solution in cell culture medium before adding it to the final culture.- If possible for your experiment, slightly increase the final DMSO concentration (not exceeding the tolerance of your cells). |
| Inconsistent experimental results | - Inaccurate concentration of taranabant due to incomplete dissolution or precipitation.- Degradation of taranabant in stock solution. | - Visually inspect your stock solution for any precipitate before each use.- Prepare fresh dilutions from your stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell toxicity observed | - The final DMSO concentration is too high for your cell line.- Taranabant itself is causing cytotoxicity at the tested concentrations. | - Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerated concentration.- Lower the final DMSO concentration in your experiments.- Perform a dose-response experiment to determine the cytotoxic threshold of taranabant for your specific cell line. |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 42 mg/mL (81.40 mM) | Use of fresh, non-hygroscopic DMSO is critical for achieving this solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.85 mM) | This formulation is primarily for in vivo use but demonstrates a method for creating a stable solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.85 mM) | Another formulation for in vivo studies that can inform solubility strategies.[3] |
Experimental Protocols
Preparation of a 10 mM Taranabant Stock Solution in DMSO
-
Materials:
-
Taranabant powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the taranabant powder and DMSO to come to room temperature.
-
Weigh out the desired amount of taranabant powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of Taranabant: 515.96 g/mol ).
-
Add the calculated volume of DMSO to the taranabant powder.
-
Vortex the solution until the taranabant is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM Taranabant stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM taranabant stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Remember to prepare a vehicle control with the same final concentration of DMSO as your highest taranabant concentration.
-
Visualizations
Caption: Workflow for preparing taranabant stock and working solutions.
Caption: Taranabant acts as an inverse agonist on the CB1 receptor.
References
Optimizing Taranabant Dosage for Cell Culture Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Taranabant dosage for their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro studies with Taranabant.
1. Issue: Unexpected Cell Death or High Cytotoxicity at Low Concentrations
-
Question: We are observing significant cell death in our cultures even at low nanomolar concentrations of Taranabant. What could be the cause?
-
Answer: Unexpected cytotoxicity can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CB1 receptor inverse agonists. For instance, studies on the related compound Rimonabant have shown cytotoxic effects in the 1-20 µM range in leukemia cell lines (Jurkat and U937) and at concentrations up to 10 µM in murine keratinocytes.[1][2] It is possible your cell line is particularly sensitive.
-
Recommendation: Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) and extending to a higher range (e.g., 10 µM) to determine the specific cytotoxic concentration (CC50) for your cell line.
-
-
Solvent Toxicity: Taranabant is typically dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls. A final DMSO concentration of 0.1% or lower is generally recommended.
-
-
Off-Target Effects: While Taranabant is highly selective for the CB1 receptor, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Recommendation: If possible, use a control cell line that does not express the CB1 receptor to distinguish between CB1-mediated and off-target effects.
-
-
2. Issue: Lack of Expected Biological Effect
-
Question: We are not observing the expected biological effect of Taranabant in our cell-based assays, even at micromolar concentrations. What should we check?
-
Answer: A lack of response can be due to several experimental variables. Consider the following:
-
CB1 Receptor Expression: The target cell line must express the CB1 receptor for Taranabant to elicit a biological response.
-
Recommendation: Confirm CB1 receptor expression in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western blotting or immunocytochemistry.
-
-
Drug Potency and Purity: Ensure the Taranabant used is of high purity and has not degraded.
-
Recommendation: Use a fresh, validated batch of the compound. Proper storage according to the manufacturer's instructions is crucial.
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific downstream effects of CB1 receptor inverse agonism.
-
Recommendation: Consider using a more direct and sensitive assay, such as a cAMP accumulation assay, to confirm target engagement. As an inverse agonist, Taranabant is expected to increase cAMP levels in cells with constitutive CB1 receptor activity.
-
-
Incubation Time: The duration of drug exposure may be insufficient for the biological effect to manifest.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
-
-
3. Issue: Inconsistent or Variable Results Between Experiments
-
Question: We are getting inconsistent results with Taranabant across different experimental replicates. What could be causing this variability?
-
Answer: Inconsistent results often stem from subtle variations in experimental procedures. Here are some factors to control for:
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.
-
Recommendation: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before treatment.
-
-
Drug Preparation: Inconsistent preparation of Taranabant stock solutions and dilutions can lead to variability.
-
Recommendation: Prepare fresh dilutions for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
-
Assay Execution: Minor differences in incubation times, reagent concentrations, and handling techniques can introduce variability.
-
Recommendation: Adhere strictly to a detailed, standardized protocol for all experimental steps.
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Taranabant?
Taranabant is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist.[3] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and induces an opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which can have constitutive (agonist-independent) activity, Taranabant stabilizes the receptor in an inactive conformation, thereby reducing downstream signaling.
2. What is a good starting concentration for in vitro experiments?
A good starting point for in vitro experiments with Taranabant is in the low nanomolar range. Based on its binding affinity (Ki) for the human CB1 receptor, which is approximately 0.13 nM, and its IC50 of 0.3 nM, a concentration range of 0.1 nM to 100 nM would be appropriate for initial dose-response studies. One study on isolated mouse ileum observed effects in the 10⁻¹⁰ to 10⁻⁷ mol L⁻¹ (0.1 nM to 100 nM) range.[4] However, the optimal concentration will be cell-type and assay-dependent.
3. How should I prepare and store Taranabant stock solutions?
Taranabant is soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be further diluted in culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).
4. What are the expected downstream signaling effects of Taranabant?
As a CB1 receptor inverse agonist, Taranabant is expected to counteract the effects of CB1 receptor activation. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Therefore, Taranabant's effects can include:
-
Increased cAMP Levels: By inhibiting the inhibitory effect of the CB1 receptor on adenylyl cyclase, Taranabant can lead to an increase in intracellular cyclic AMP (cAMP) levels.
-
Modulation of MAPK/ERK Signaling: The CB1 receptor can modulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). The effect of Taranabant on ERK phosphorylation (activation or inhibition) can be cell-type and context-dependent.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | |||
| CB1 Receptor | 0.13 nM | Human | |
| CB2 Receptor | 170 nM | Human | ~1000-fold selectivity for CB1 over CB2. |
| IC50 | |||
| CB1 Receptor | 0.3 nM | Human | |
| CB2 Receptor | 290 nM | Human | |
| Effective Concentration | 0.1 - 100 nM | Mouse | In vitro contractility assay in isolated ileum.[4] |
| Cytotoxicity (Rimonabant) | Data for the related CB1 inverse agonist Rimonabant. | ||
| Jurkat & U937 cells | 1 - 20 µM | Human | Induced apoptosis.[2] |
| Keratinocytes (C5N) | 0.3 - 10 µM | Murine | Decreased cell survival.[1] |
| Colon Cancer Cells | Not specified | Human | Reduced cell growth and induced cell death.[5] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Taranabant on adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Taranabant in culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest Taranabant concentration).
-
Treatment: Remove the old medium and add 100 µL of the prepared Taranabant dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.
2. cAMP Accumulation Assay
This protocol can be used to measure the effect of Taranabant on intracellular cAMP levels.
-
Cell Seeding: Seed cells expressing the CB1 receptor in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treatment: Add Taranabant at various concentrations to the wells. Include a vehicle control and a positive control (e.g., Forskolin, an adenylyl cyclase activator).
-
Incubation: Incubate for the appropriate time to allow for changes in cAMP levels (typically 15-30 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the Taranabant concentration to determine the dose-dependent effect.
Visualizations
Caption: Taranabant's mechanism as a CB1 inverse agonist.
Caption: Workflow for optimizing Taranabant dosage.
Caption: Troubleshooting decision tree for Taranabant experiments.
References
- 1. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimonabant-induced apoptosis in leukemia cell lines: activation of caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimonabant inhibits human colon cancer cell growth and reduces the formation of precancerous lesions in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Taranabant Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cannabinoid 1 (CB1) receptor inverse agonist, taranabant. The focus is on addressing potential off-target effects observed in experimental models, drawing from clinical findings and preclinical research methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of taranabant?
Taranabant is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor.[1][2][3] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which has constitutive activity, taranabant reduces this basal level of signaling. This action in the central nervous system and peripheral tissues is believed to mediate its effects on reducing food intake and promoting weight loss.[1]
Q2: What are the known major off-target effects of taranabant observed in clinical trials?
Clinical trials with taranabant were discontinued due to a significant incidence of psychiatric and gastrointestinal adverse events.[3][4] These included dose-related increases in irritability, anxiety, depression, and gastrointestinal issues such as nausea and diarrhea.[5][6][7][8] These effects suggest that taranabant may interact with other receptors or signaling pathways beyond the CB1 receptor, contributing to its complex pharmacological profile.
Q3: Are there any known specific molecular off-targets for taranabant?
Currently, there is a lack of publicly available data that definitively identifies specific molecular off-targets of taranabant responsible for its adverse effects. While it is described as a selective CB1 receptor inverse agonist, "selective" is a relative term.[2] Comprehensive off-target screening is necessary to elucidate the full interaction profile of the compound.
Q4: What is a recommended starting point for investigating the off-target effects of taranabant in my experimental model?
A recommended approach is to perform a broad off-target screening panel. This typically involves radioligand binding assays against a large number of G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the psychiatric side effects observed clinically, particular attention should be paid to serotonin (5-HT), dopamine (D), and adrenergic receptors.
Troubleshooting Guides
Problem 1: Observing unexpected behavioral phenotypes in animal models (e.g., increased anxiety-like or depressive-like behaviors).
-
Question: My rodents treated with taranabant are showing increased anxiety in the elevated plus maze, which is consistent with CB1 inverse agonism, but the effect size is larger than expected or accompanied by other unusual behaviors. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Confirm On-Target Effect: First, ensure the observed effect is indeed mediated by the CB1 receptor. This can be done by using a CB1 receptor knockout animal model or by co-administering a structurally different CB1 receptor antagonist to see if it occludes the effect of taranabant.
-
Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects may only appear at higher concentrations. If the anxiogenic effect plateaus at a certain dose while other behavioral effects continue to increase, it might suggest the involvement of multiple targets.
-
In Vitro Off-Target Screening: Perform radioligand binding assays with taranabant against a panel of receptors known to modulate anxiety and depression, such as serotonin (e.g., 5-HT1A, 5-HT2A/2C), dopamine (e.g., D2), and norepinephrine transporters.
-
Functional Follow-up: If binding to an off-target receptor is identified, follow up with functional assays (e.g., cAMP or β-arrestin recruitment assays) to determine if taranabant acts as an agonist, antagonist, or inverse agonist at that receptor.
-
Pharmacokinetic Analysis: Analyze brain and plasma concentrations of taranabant to ensure they are within a range where on-target engagement is expected. Unusually high brain concentrations could increase the likelihood of off-target interactions.
-
Problem 2: Inconsistent or unexpected results in in vitro functional assays (e.g., cAMP or β-arrestin assays).
-
Question: I am using a cell line expressing the CB1 receptor, but my cAMP assay results with taranabant are variable. How can I troubleshoot this?
-
Answer and Troubleshooting Steps:
-
Cell Line Validation: Confirm the expression and functionality of the CB1 receptor in your cell line. This can be done using a known CB1 agonist (e.g., CP55,940) and observing the expected decrease in forskolin-stimulated cAMP levels.
-
Assay Window Optimization: Ensure your assay has a sufficient window to detect inverse agonism. This involves optimizing the concentration of forskolin used to stimulate adenylyl cyclase. The goal is to have a robust signal that can be further increased by an inverse agonist.
-
Check for Off-Target GPCRs: The cell line may endogenously express other GPCRs that could be affected by taranabant and influence cAMP levels. Consider using a parental cell line (without the transfected CB1 receptor) as a negative control to test for such off-target effects.
-
β-Arrestin Pathway: Investigate the β-arrestin signaling pathway. Taranabant's effects may be biased towards or against this pathway, which would not be captured by a cAMP assay. A β-arrestin recruitment assay can provide a more complete picture of its functional activity at the CB1 receptor and potential off-targets.[9][10][11][12]
-
Ligand Stability and Solubility: Ensure that taranabant is stable and soluble in your assay buffer. Compound precipitation can lead to inconsistent results.
-
Problem 3: Unexplained gastrointestinal side effects in animal models.
-
Question: My animals treated with taranabant are showing significant diarrhea and reduced gastrointestinal motility, which seems more severe than what is reported for other CB1 inverse agonists. How can I investigate if this is an off-target effect?
-
Answer and Troubleshooting Steps:
-
Characterize the GI Effect: Quantify the gastrointestinal effects using standardized assays, such as a charcoal meal transit assay or by measuring fecal pellet output.[13][14][15][16][17]
-
Control for On-Target Effects: Use CB1 knockout mice to determine if the observed gastrointestinal effects are dependent on the CB1 receptor.[13]
-
Investigate Off-Target Mechanisms:
-
Receptor Screening: Screen taranabant against a panel of receptors known to influence gut motility, such as serotonin (especially 5-HT3 and 5-HT4), opioid, and muscarinic receptors.
-
Isolated Tissue Bath Experiments: Use isolated segments of the intestine (e.g., ileum or colon) in an organ bath to directly assess the contractile or relaxant effects of taranabant and to test for interactions with known neurotransmitter systems.
-
-
Histological Examination: Examine the gastrointestinal tract for any signs of inflammation or morphological changes that might be induced by taranabant.
-
Quantitative Data Summary
Table 1: Taranabant Binding Affinity
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Human | 0.13 | [1][18] |
| CB2 | Human | 170 | [18] |
Table 2: Incidence of Selected Adverse Events in a 52-Week Clinical Trial of Taranabant (Low-Dose Study)
| Adverse Event | Placebo (n=209) % | Taranabant 0.5 mg (n=207) % | Taranabant 1 mg (n=208) % | Taranabant 2 mg (n=417) % |
| Psychiatric-Related | ||||
| Irritability | 2.4 | 6.3 | 7.2 | 8.2 |
| Anger/Aggression | 0.5 | 1.0 | 1.4 | 2.2 |
| Gastrointestinal | ||||
| Diarrhea | 5.3 | 6.3 | 8.2 | 11.0 |
| Nausea | 3.8 | 6.3 | 7.7 | 10.1 |
| Nervous System | ||||
| Dizziness/Postural Dizziness | 3.8 | 5.3 | 6.7 | 8.9 |
Data adapted from a 52-week, randomized, double-blind, placebo-controlled study.[5]
Table 3: Weight Change in a 104-Week Clinical Trial of Taranabant (High-Dose Study)
| Treatment Group | Mean Change from Baseline Body Weight (kg) at Week 52 | Mean Change from Baseline Body Weight (kg) at Week 104 |
| Placebo | -2.6 | -1.4 |
| Taranabant 2 mg | -6.6 | -6.4 |
| Taranabant 4 mg | -8.1 | -7.6 |
Data adapted from a 104-week, randomized, double-blind, placebo-controlled study.[7][19]
Experimental Protocols
Detailed Methodology 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for screening taranabant against a panel of GPCRs to identify potential off-target binding.
-
Target Selection: Select a panel of GPCRs, focusing on receptors implicated in mood and gastrointestinal function (e.g., serotonin, dopamine, opioid, and muscarinic receptors).
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest.[20]
-
Radioligand Selection: For each target, choose a suitable radioligand with high affinity and specificity.
-
Assay Conditions:
-
Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of taranabant (e.g., from 1 nM to 10 µM).[21][22][23]
-
The incubation should be carried out in an appropriate buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[20]
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of taranabant that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Detailed Methodology 2: cAMP Functional Assay for Gi/o-Coupled Receptors
This protocol is designed to assess the functional activity of taranabant at Gi/o-coupled receptors, including the CB1 receptor and potential off-targets.
-
Cell Culture: Culture cells expressing the receptor of interest in a suitable medium.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density.
-
Compound Treatment:
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[25][26][27]
-
Data Analysis:
-
To determine inverse agonist activity, plot the cAMP concentration against the taranabant concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
To determine antagonist activity, perform the assay in the presence of a known agonist and calculate the IC50 of taranabant.
-
Detailed Methodology 3: β-Arrestin Recruitment Assay
This assay can be used to investigate G-protein independent signaling of taranabant at the CB1 receptor and potential off-targets.
-
Cell Line: Use a cell line engineered to co-express the GPCR of interest fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor.[12]
-
Cell Plating and Treatment: Plate the cells and treat with a range of taranabant concentrations.
-
Signal Detection: Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).[11][12]
-
Data Analysis: Plot the signal intensity against the taranabant concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: CB1 Receptor Signaling Pathway and the Action of Taranabant.
Caption: Experimental Workflow for Investigating Taranabant Off-Target Effects.
Caption: Troubleshooting Decision Tree for Taranabant Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human abuse potential and cognitive effects of taranabant, a cannabinoid 1 receptor inverse agonist: a randomized, double-blind, placebo- and active-controlled, crossover study in recreational polydrug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jgld.ro [jgld.ro]
- 7. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 10. GPCR β-Arrestin Product Solutions [discoverx.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The cannabinoid-1 receptor inverse agonist taranabant reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigation on the relationship between cannabinoid CB1 and opioid receptors in gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. resources.revvity.com [resources.revvity.com]
- 27. resources.revvity.com [resources.revvity.com]
Technical Support Center: Taranabant Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with the long-term storage of Taranabant. The information is presented in a question-and-answer format to directly address potential user queries and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Taranabant stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of Taranabant.
Q2: What are the recommended storage conditions for Taranabant stock solutions?
A2: For optimal stability, Taranabant stock solutions should be stored at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. When stored at -20°C, the solution should be used within one month, and for storage at -80°C, it can be used within six months.[1]
Q3: Can Taranabant be stored at room temperature?
A3: Long-term storage of Taranabant, particularly in solution, at room temperature is not recommended due to the increased risk of chemical degradation. For solid, powdered Taranabant, storage should be in a cool, dry, and dark place.
Q4: What are the potential degradation pathways for Taranabant?
A4: While specific public data on Taranabant's degradation pathways is limited, its chemical structure suggests susceptibility to oxidative and hydrolytic degradation. Oxidative metabolism has been identified as a route for its elimination in humans, indicating that the molecule is prone to oxidation.[2] The amide linkage in its structure could also be susceptible to hydrolysis under acidic or basic conditions.
Q5: How does light exposure affect the stability of Taranabant?
A5: As a general precaution for photosensitive compounds, it is recommended to protect Taranabant, both in solid form and in solution, from prolonged exposure to light. Studies on other cannabinoids have shown that light exposure is a significant factor in their degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in Taranabant solution after thawing. | - Poor solubility at lower temperatures.- Solvent evaporation. | 1. Gently warm the solution to 37°C.2. Use an ultrasonic bath to aid dissolution.3. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent results in bioassays using stored Taranabant. | - Degradation of Taranabant leading to lower active concentration.- Formation of active or interfering degradation products. | 1. Prepare fresh working solutions from a recently prepared stock solution for each experiment.2. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC).3. Consider potential interactions of degradants in your assay. |
| Change in color or appearance of solid Taranabant. | - Degradation due to improper storage (exposure to light, humidity, or high temperature). | 1. Discard the compound if any visual changes are observed.2. Review storage conditions and ensure they comply with the recommended guidelines (cool, dry, dark place). |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | - Presence of degradation products. | 1. Conduct forced degradation studies to identify potential degradation peaks.2. Use a stability-indicating analytical method to separate the parent compound from its degradants. |
Quantitative Data on Taranabant Stability
While specific public data on the long-term stability of Taranabant is not available due to the discontinuation of its clinical development, the following tables provide a template for how researchers can structure and present their own stability data.
Table 1: Stability of Taranabant Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance |
| -80°C | 0 Months | 99.8 | Clear, colorless |
| 3 Months | 99.7 | Clear, colorless | |
| 6 Months | 99.5 | Clear, colorless | |
| -20°C | 0 Months | 99.8 | Clear, colorless |
| 1 Month | 99.2 | Clear, colorless | |
| 3 Months | 98.5 | Clear, colorless | |
| 4°C | 0 Days | 99.8 | Clear, colorless |
| 7 Days | 97.1 | Clear, colorless | |
| 14 Days | 95.4 | Faint yellow tint | |
| Room Temp (25°C) | 0 Days | 99.8 | Clear, colorless |
| 1 Day | 96.5 | Faint yellow tint | |
| 7 Days | 92.3 | Yellow solution |
Table 2: Forced Degradation of Taranabant under Stress Conditions
| Stress Condition | Duration | Purity (%) by HPLC | Major Degradant Peak (Retention Time) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 85.2 | 4.8 min |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 hours | 78.9 | 5.2 min |
| Oxidative (3% H₂O₂, RT) | 24 hours | 72.5 | 6.1 min, 7.3 min |
| Thermal (80°C) | 48 hours | 94.1 | 8.5 min |
| Photolytic (UV light, 254 nm) | 24 hours | 90.7 | 9.2 min |
Experimental Protocols
Protocol 1: Preparation of Taranabant Stock Solution
-
Materials:
-
Taranabant (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate Taranabant powder to room temperature.
-
Weigh the required amount of Taranabant in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the Taranabant is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber vials to protect from light and prevent contamination.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general-purpose reverse-phase HPLC method that can be adapted and validated for Taranabant stability testing.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis spectral analysis of Taranabant)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Prepare a standard solution of Taranabant of known concentration in the mobile phase.
-
Dilute the stability samples to an appropriate concentration.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent Taranabant peak over time.
-
Calculate the purity of the sample by comparing the peak area of Taranabant to the total peak area of all components.
-
Visualizations
References
- 1. A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Taranabant: A Technical Support Center for Minimizing Psychiatric Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in designing and executing preclinical studies aimed at minimizing the psychiatric side effects associated with the CB1 receptor inverse agonist, taranabant. The following information is intended to facilitate the development of safer therapeutic alternatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo evaluation of taranabant and related compounds.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| Q1: My animals are exhibiting significant anxiety-like behaviors (e.g., decreased open-arm exploration in the elevated plus-maze) even at low doses of taranabant. Is this expected? | A1: Yes, this is a known class effect of CB1 receptor inverse agonists. Taranabant's psychiatric side effects, including anxiety, are dose-dependent.[1] Troubleshooting: - Dose-Response Analysis: Ensure you have conducted a thorough dose-response study to identify the minimal effective dose for your primary endpoint (e.g., weight loss) and the threshold for anxiogenic effects. - Consider Alternative Compounds: The anxiogenic effects are linked to the inverse agonism of taranabant.[1] Consider testing a CB1 receptor neutral antagonist (e.g., AM4113), which has been shown to lack anxiogenic effects in similar models.[1] |
| Q2: I am observing depressive-like phenotypes (e.g., increased immobility in the forced swim test) in my animal models treated with a taranabant analog. How can I mitigate this? | A2: Depressive-like behaviors are also recognized potential side effects of CB1 receptor inverse agonists.[2][3][4] Troubleshooting: - Alternative Behavioral Paradigms: Use a battery of tests to confirm the phenotype (e.g., sucrose preference test for anhedonia). - Explore Neutral Antagonists: Studies suggest that neutral CB1 receptor antagonists may not induce depressive-like states.[5] - Peripherally Restricted Antagonists: If your therapeutic goal is metabolic, consider a peripherally restricted antagonist to avoid central nervous system effects altogether.[2][6] |
| Q3: How can I differentiate between sedative effects and true anxiolytic/antidepressant-like effects of my test compound? | A3: This is a critical consideration in behavioral pharmacology. Troubleshooting: - Control for Locomotor Activity: Always include an open field test or similar assay to assess general locomotor activity. A compound that reduces movement may falsely appear to have anxiolytic or depressant effects in some paradigms. - Multiple Behavioral Assays: Utilize a range of behavioral tests that rely on different behavioral outputs to get a clearer picture of the compound's effects. |
| Q4: My results with a novel CB1 antagonist are inconsistent across different anxiety models. Why might this be? | A4: Different anxiety models measure different aspects of anxiety (e.g., exploration vs. conflict). Troubleshooting: - Understand the Models: Be clear about what each model is measuring. For example, the elevated plus-maze primarily assesses anxiety-related exploration, while the Vogel conflict test measures anxiety in the context of a motivational conflict. - Standardize Experimental Conditions: Ensure strict standardization of environmental factors (e.g., lighting, noise) and handling procedures, as these can significantly impact behavioral outcomes. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences between CB1 receptor inverse agonists like taranabant and alternative strategies.
Table 1: Comparison of CB1 Receptor Ligands in a Preclinical Anxiety Model (Elevated Plus Maze)
| Compound | Class | Dose (mg/kg) | % Time in Open Arms (vs. Vehicle) | % Open Arm Entries (vs. Vehicle) | Interpretation | Reference |
| AM251 | Inverse Agonist | 8.0 | Decreased | Decreased | Anxiogenic | [1] |
| AM4113 | Neutral Antagonist | 12.0 | No Significant Change | No Significant Change | Not Anxiogenic | [1] |
| FG-7142 | Benzodiazepine Inverse Agonist (Positive Control) | 20.0 | Decreased | Decreased | Anxiogenic | [1] |
Table 2: Efficacy of Taranabant on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment | Dose (mg/kg) | Change in Body Weight over 2 weeks (g) | Interpretation | Reference |
| Vehicle | - | +15 ± 4 | Weight Gain | [7] |
| Taranabant | 0.3 | -3 ± 6 | Dose-dependent | [7] |
| Taranabant | 1.0 | -6 ± 4 | weight loss | [7] |
| Taranabant | 3.0 | -19 ± 6 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess psychiatric side effects of CB1 receptor modulators.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
-
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the test.
-
Administer the test compound (e.g., taranabant, neutral antagonist) or vehicle at the appropriate pretreatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
-
-
Key Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100
-
-
Interpretation: A decrease in the percentage of time spent in and entries into the open arms is indicative of anxiogenic-like effects.
Forced Swim Test (FST) for Depressive-Like Behavior
-
Objective: To assess behavioral despair, a common measure of depressive-like states in rodents.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
On day 1 (pre-test), place the animal in the water-filled cylinder for 15 minutes.
-
On day 2 (test day), administer the test compound or vehicle.
-
Place the animal back into the cylinder for a 5-minute test session.
-
Record the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).
-
-
Key Parameter Measured:
-
Duration of immobility.
-
-
Interpretation: An increase in immobility time is interpreted as a depressive-like phenotype.
Visualizations
Signaling Pathways
Caption: Mechanism of CB1R inverse agonists vs. neutral antagonists.
Experimental Workflow
References
- 1. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Taranabant Chronic Dosing Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or tachyphylaxis with the CB1 receptor inverse agonist, Taranabant, in chronic dosing experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Taranabant and how does it work? | Taranabant is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] As an inverse agonist, it binds to the CB1 receptor and reduces its basal or constitutive activity. The CB1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.[4] By inhibiting the constitutive activity of CB1 receptors, Taranabant was investigated for its potential to reduce food intake and promote weight loss.[1][2] |
| What is meant by "Taranabant resistance" in chronic dosing studies? | Taranabant resistance, also known as tachyphylaxis or tolerance, refers to the reduced pharmacological response to the drug after repeated or continuous administration. In a research setting, this might manifest as a diminished effect on downstream signaling pathways (e.g., cAMP levels) or a reduced physiological effect in cellular or animal models over time. This phenomenon is common with chronically administered GPCR ligands.[5][6] |
| What are the potential molecular mechanisms behind Taranabant resistance? | The most likely mechanisms are related to the cellular adaptation to chronic receptor stimulation, a hallmark of GPCRs. These include: • Receptor Desensitization: Rapid uncoupling of the receptor from its G-protein, often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins.[7][8] • Receptor Downregulation: A decrease in the total number of CB1 receptors on the cell surface due to increased internalization and degradation, leading to a diminished capacity for Taranabant to exert its effects.[6][9] • Alterations in Downstream Signaling: Changes in the expression or activity of components of the signaling cascade downstream of the CB1 receptor.[5] |
| Why was the clinical development of Taranabant discontinued? | The clinical development of Taranabant was discontinued due to a high incidence of psychiatric adverse events, including anxiety and depression, observed in Phase III clinical trials.[3][10][11][12][13] These side effects were deemed to outweigh the benefits of weight loss.[10][14] |
Troubleshooting Guides
Issue 1: Diminished Taranabant-induced increase in cAMP levels in vitro after chronic treatment.
Possible Cause: CB1 receptor desensitization or downregulation.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that the cells still express the CB1 receptor at comparable levels to untreated controls. This can be done via Western Blot or qPCR.
-
Assess Receptor Localization: Use immunofluorescence or cell surface biotinylation assays to determine if there is a decrease in CB1 receptors at the plasma membrane, suggesting internalization.
-
Investigate Receptor-G protein Coupling: Perform a [³⁵S]GTPγS binding assay. A reduced ability of Taranabant to inhibit agonist-stimulated [³⁵S]GTPγS binding would indicate receptor desensitization.
-
Evaluate β-arrestin Recruitment: Use a β-arrestin recruitment assay to determine if chronic Taranabant exposure leads to enhanced β-arrestin binding to the CB1 receptor.
Issue 2: Reduced anorectic effect of Taranabant in animal models after several days of dosing.
Possible Cause: In vivo receptor desensitization/downregulation or pharmacokinetic changes.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure plasma and brain concentrations of Taranabant at different time points to ensure that the reduced efficacy is not due to increased metabolism or clearance of the compound.
-
Ex Vivo Receptor Occupancy: Perform ex vivo receptor binding studies on brain tissue from chronically treated and control animals to determine if there are changes in CB1 receptor density (Bmax) or affinity (Kd).
-
Assess Downstream Signaling in Tissue: Analyze downstream signaling markers in relevant brain regions (e.g., hypothalamus). For instance, measure cAMP levels or the phosphorylation status of key signaling proteins.
-
Behavioral Cross-Tolerance Studies: Test the effect of another CB1 receptor inverse agonist. If the animals are also resistant to the second compound, it strongly suggests a pharmacodynamic tolerance mechanism involving the CB1 receptor.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To quantify the effect of Taranabant on intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing the CB1 receptor (e.g., CHO-CB1 or Neuro2a-CB1) in a 96-well plate and grow to 80-90% confluency.
-
Chronic Treatment (Optional): For resistance studies, treat cells with the desired concentration of Taranabant or vehicle for the specified duration (e.g., 24, 48 hours).
-
Assay:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add Taranabant at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with a CB1 receptor agonist (e.g., CP-55,940) in the presence of Taranabant for 15-30 minutes. To measure inverse agonism, omit the agonist and measure the change from basal cAMP levels.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).[15][16][17][18][19]
-
-
Data Analysis: Plot the concentration-response curves and calculate EC₅₀ or IC₅₀ values.
Protocol 2: Radioligand Binding Assay
Objective: To determine the density (Bmax) and affinity (Kd) of CB1 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cultured cells or brain tissue from animal models.
-
Saturation Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled CB1 antagonist (e.g., [³H]SR141716A) in a binding buffer.
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled CB1 antagonist (e.g., 10 µM SR141716A) to determine non-specific binding.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and use non-linear regression to determine Bmax and Kd.[20][21][22][23][24]
Protocol 3: Western Blot for CB1 Receptor and Signaling Proteins
Objective: To quantify the expression levels of the CB1 receptor and downstream signaling proteins.
Methodology:
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the CB1 receptor or a signaling protein of interest (e.g., phospho-ERK, β-arrestin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[25][26][27][28][29]
Quantitative Data Summary
Table 1: Hypothetical cAMP Assay Data in CHO-CB1 Cells
| Treatment | Agonist (CP-55,940) EC₅₀ (nM) | Taranabant IC₅₀ (nM) |
| Vehicle (24h) | 10.2 ± 1.5 | 5.8 ± 0.9 |
| Taranabant (1µM, 24h) | 45.8 ± 6.2 | 28.4 ± 4.1 |
Table 2: Hypothetical Radioligand Binding Data from Rat Hypothalamus
| Treatment Group | CB1 Receptor Bmax (fmol/mg protein) | CB1 Receptor Kd (nM) |
| Vehicle (7 days) | 1520 ± 110 | 1.8 ± 0.2 |
| Taranabant (10mg/kg, 7 days) | 980 ± 95 | 2.1 ± 0.3 |
Visualizations
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Workflow for Investigating In Vitro Taranabant Resistance.
References
- 1. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Regulation of cannabinoid CB1 receptors in the central nervous system by chronic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible and regionally selective downregulation of brain cannabinoid CB1 receptors in chronic daily cannabis smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regional enhancement of cannabinoid CB1 receptor desensitization in female adolescent rats following repeated Δ9-tetrahydrocannabinol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 12. Taranabant - Wikipedia [en.wikipedia.org]
- 13. pharmatimes.com [pharmatimes.com]
- 14. researchgate.net [researchgate.net]
- 15. cAMP-Glo™ Assay Protocol [promega.sg]
- 16. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 17. cAMP Assays [bio-protocol.org]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 24. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. Studying G protein-coupled receptors: immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
- 28. 7tmantibodies.com [7tmantibodies.com]
- 29. Western blot protocol | Abcam [abcam.com]
Taranabant Synthesis and Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of Taranabant, a potent and selective cannabinoid-1 receptor (CB-1R) inverse agonist. This guide focuses on impurities arising from the common synthetic route involving the coupling of a chiral amine and a pyridine acid side chain mediated by cyanuric chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of impurities in the final step of Taranabant synthesis?
A1: The most significant source of impurities arises from the coupling reaction mediated by cyanuric chloride. Four major process-related impurities have been identified, all of which are derivatives of the cyanuric chloride reagent.[1] These impurities are formed due to side reactions of the coupling agent with the starting materials or intermediates.
Q2: What are the chemical natures of these cyanuric chloride-derived impurities?
Q3: How can these impurities be detected and monitored?
A3: The primary analytical technique for detecting and quantifying Taranabant and its process-related impurities is High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Electrospray Ionization Mass Spectrometry (ESI-MS) detectors.[1] This combination allows for the separation of the impurities from the active pharmaceutical ingredient (API) and their identification based on their mass-to-charge ratio.
Q4: Are there any known degradation pathways for these impurities?
A4: Yes, due to their reactive nature, the cyanuric chloride-derived impurities can degrade over time. Degradation pathways have been proposed and confirmed through forced degradation studies.[1] Understanding these pathways is crucial for setting appropriate storage conditions and re-test periods for the Taranabant drug substance.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of Taranabant.
Problem 1: High levels of unknown impurities detected by HPLC.
| Potential Cause | Recommended Solution |
| Incomplete reaction or side reactions during coupling. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants).- Ensure the purity of starting materials (chiral amine, pyridine acid, and cyanuric chloride).- Control the rate of addition of reagents to minimize localized concentration gradients. |
| Degradation of Taranabant or impurities. | - Analyze samples promptly after synthesis.- Store intermediates and final product under controlled conditions (recommended: 2-8°C, protected from light and moisture).- Review the stability data of the bulk drug to understand potential degradation products.[1] |
| Contamination from solvents or equipment. | - Use high-purity, HPLC-grade solvents.- Thoroughly clean all glassware and reaction vessels before use. |
Problem 2: Difficulty in separating impurities from Taranabant by chromatography.
| Potential Cause | Recommended Solution |
| Co-elution of impurities with the main peak. | - Method Development: - Adjust the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). - Modify the gradient elution profile to improve resolution. - Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation selectivities. |
| Poor peak shape. | - Ensure proper sample dissolution in the mobile phase.- Check for column overloading and inject a smaller sample volume.- Verify the pH of the mobile phase is appropriate for the analytes. |
Problem 3: Low yield after purification.
| Potential Cause | Recommended Solution |
| Loss of product during work-up and extraction. | - Optimize extraction parameters (e.g., solvent choice, pH adjustment, number of extractions).- Minimize emulsion formation during liquid-liquid extraction. |
| Inefficient crystallization or precipitation. | - Screen different solvent/anti-solvent systems for optimal crystallization.- Control the rate of cooling and agitation during crystallization.- Seeding with pure Taranabant crystals may improve yield and purity. |
| Product degradation during purification. | - Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during purification steps. |
Data Presentation
Table 1: Summary of Analytical Techniques for Taranabant Impurity Profiling
| Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV | Quantification of Taranabant and known impurities. | Retention time, peak area, peak purity. |
| HPLC-ESI-MS | Identification of unknown impurities and confirmation of known impurities. | Mass-to-charge ratio (m/z), fragmentation pattern. |
Experimental Protocols
Key Experiment: HPLC-UV/ESI-MS Method for Impurity Profiling
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and coupled to an Electrospray Ionization Mass Spectrometer.
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the separation of the identified impurities.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
UV Detection: Wavelength should be selected based on the UV absorbance maxima of Taranabant and its impurities.
-
MS Detection: ESI in positive ion mode is generally effective for detecting Taranabant and its amine-containing impurities.
Note: This is a general protocol. Specific parameters should be optimized based on the specific impurities encountered and the instrumentation used.
Mandatory Visualizations
Taranabant Synthesis and Impurity Formation Workflow
References
Interpreting unexpected results in Taranabant experiments
Technical Support Center: Taranabant Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taranabant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results in your experiments.
Section 1: Mechanism of Action and Binding Profile
FAQ 1: What is the established mechanism of action for Taranabant?
Taranabant is a potent, selective, and orally active cannabinoid receptor type 1 (CB1) inverse agonist.[1][2] Unlike a neutral antagonist which simply blocks receptor activation by agonists, an inverse agonist binds to the same receptor and induces the opposite pharmacological response.[3] In the case of the CB1 receptor, which has constitutive activity, Taranabant stabilizes the receptor in an inactive conformation, reducing downstream signaling even in the absence of an agonist like anandamide.[3][4] This action is the basis for its intended therapeutic effects on appetite and metabolism.[5] The primary site of action for its effects on energy balance is the central nervous system.[5]
FAQ 2: We are observing effects that might be off-target. What is known about Taranabant's binding profile?
While Taranabant is highly selective for the CB1 receptor, no drug is entirely specific.[2] Unexpected results could stem from interactions with other receptors, transporters, or enzymes, especially at higher concentrations. It is crucial to perform counter-screening assays against a panel of common off-target receptors to rule out confounding interactions in your experimental system.
Troubleshooting Off-Target Effects:
-
Cross-Reactivity Screening: Test Taranabant against a broad panel of receptors, particularly other G-protein coupled receptors (GPCRs) and ion channels.
-
Use a Structural Analog: If available, use a structurally similar but inactive analog of Taranabant as a negative control.
-
Vary the Model System: Compare results across different cell lines or animal models with varying expression levels of potential off-target proteins.
Data Presentation: Taranabant Binding and Efficacy
| Parameter | Receptor | Value | Species | Notes |
| Ki (inhibition constant) | CB1 | ~1.3 nM | Human | High affinity for the primary target. |
| Receptor Occupancy (PET Imaging) | CNS CB1 | ~10-40% | Human | Occupancy levels associated with weight-loss effects.[6] |
Section 2: Interpreting Metabolic Studies
FAQ 3: Our in vivo rodent studies show initial weight loss, but this effect plateaus or reverses with chronic administration. Why is this happening?
This is a key paradoxical effect observed with CB1 inverse agonists. While the initial weight loss is driven by reduced food intake and increased energy expenditure, several compensatory mechanisms may arise over time.[6][7]
Potential Mechanisms for Weight Regain:
-
Receptor Desensitization/Downregulation: Chronic inverse agonism can lead to changes in CB1 receptor expression and signaling efficiency in key brain regions controlling metabolism.
-
Metabolic Adaptation: The body may adapt to the lower caloric intake by reducing basal metabolic rate, a common response to weight loss.
-
Behavioral Compensation: Animals may learn to overcome the anorectic effects, especially if palatable food is available.
Troubleshooting Protocol:
-
Analyze Energy Expenditure: Use metabolic cages to measure energy expenditure and respiratory exchange ratio (RER) at different time points (acute vs. chronic treatment). This will help determine if metabolic adaptation is occurring.[6][7]
-
Assess Food Intake Patterns: Differentiate between changes in meal size and meal frequency.
-
Measure Receptor Levels: Use techniques like Western blot or autoradiography to quantify CB1 receptor expression in the hypothalamus and other relevant brain regions after short-term and long-term treatment.
FAQ 4: Our in vitro experiments with adipocytes show increased adiponectin expression, but the metabolic benefits in our in vivo models are less than expected. How can we reconcile these findings?
This discrepancy highlights the difference between direct cellular effects and systemic physiological responses.[8][9]
-
In Vitro Action: Taranabant can directly act on CB1 receptors in adipocytes to modulate gene expression, including that of adiponectin, an insulin-sensitizing hormone.[10]
-
In Vivo Complexity: In a whole organism, the net effect on metabolism is an integration of central (brain-mediated) and peripheral (e.g., adipose, liver, muscle) actions.[5][11] The potent central effects of Taranabant on appetite and energy expenditure likely dominate the overall metabolic phenotype, potentially masking the more subtle peripheral benefits observed in vitro.[11] Furthermore, systemic feedback loops and compensatory responses in a living animal are not present in a cell culture dish.[12][13]
Experimental Workflow: Troubleshooting In Vitro vs. In Vivo Discrepancies
Caption: Workflow for investigating metabolic discrepancies.
Section 3: Central Nervous System (CNS) and Psychiatric Effects
FAQ 5: We are observing anxiety-like behaviors in our animal models. What is the mechanistic basis for the psychiatric side effects seen with Taranabant?
The significant psychiatric adverse events, including anxiety and depression, were the primary reason for the discontinuation of Taranabant's clinical development.[1][11] These effects are considered a class effect of centrally-acting CB1 inverse agonists.[14][15]
Proposed Mechanism: The endocannabinoid system plays a crucial role in regulating mood, stress, and emotional responses.[14] CB1 receptors are highly expressed in brain regions such as the amygdala, prefrontal cortex, and hippocampus, which are central to mood and anxiety.[16] By globally suppressing the constitutive, calming tone of the endocannabinoid system in these areas, Taranabant can shift the balance towards an anxiogenic or depressive state.[17][18]
Signaling Pathway: CB1 Receptor Inverse Agonism and Downstream Effects
Caption: Taranabant's impact on CB1 receptor signaling.
Data Presentation: Clinical Trial Outcomes (Efficacy vs. Adverse Events)
The following table summarizes key findings from clinical trials, illustrating the dose-dependent efficacy and the concurrent increase in adverse events.
| Dose | Mean Weight Change (at 52 weeks) | Incidence of Psychiatric Adverse Events | Incidence of Gastrointestinal Adverse Events |
| Placebo | -1.7 kg to -2.6 kg[19][20] | Baseline (~18%)[21] | Baseline (~38%)[21] |
| Taranabant 0.5 mg | -5.4 kg[20] | Increased vs. Placebo (Irritability)[20] | Increased vs. Placebo |
| Taranabant 1 mg | -5.3 kg[20] | Increased vs. Placebo (Irritability)[20] | Increased vs. Placebo |
| Taranabant 2 mg | -6.6 kg to -6.7 kg[19][20] | Significantly Increased (27.5%)[21] | Significantly Increased |
| Taranabant 4 mg | -8.1 kg[19][22] | Significantly Increased (31.4%)[21] | Significantly Increased (61%)[21] |
Note: Data compiled from multiple Phase II and III studies. Percentages for adverse events are from a 12-week study.[21]
Section 4: Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound (like Taranabant) for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing human CB1 receptor (e.g., HEK293-CB1).
-
Non-specific binding control: A high concentration of a known CB1 antagonist (e.g., Rimonabant).
-
Test compound (Taranabant) at various concentrations.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation: Dilute the membrane preparation, radioligand, and test compound to desired concentrations in ice-cold binding buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CP55,940, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with excess Rimonabant).
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.
Experimental Workflow: CB1 Receptor Binding Assay
Caption: Key steps in a CB1 radioligand binding assay.
References
- 1. Taranabant - Wikipedia [en.wikipedia.org]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 9. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Closing the gap between in vivo and in vitro omics: using QA/QC to strengthen ex vivo NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
- 23. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Taranabant Dose Down-Titration: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental design of taranabant dose down-titration studies. Taranabant, a potent cannabinoid receptor 1 (CB1) inverse agonist, showed promise in clinical trials for obesity before its development was halted due to psychiatric side effects.[1][2] Understanding how to design experiments involving dose reduction is critical for mitigating adverse effects and characterizing the therapeutic window of CB1 receptor modulators.
Frequently Asked Questions (FAQs)
Q1: What was the rationale for the dose down-titration of taranabant in clinical trials?
A1: During a Phase III clinical trial, a data safety monitoring committee recommended the discontinuation of the 6 mg dose of taranabant. This was based on the observation that the 6 mg dose showed minimal additional efficacy compared to the 4 mg dose but was associated with a trend towards a higher incidence of adverse events.[3][4] Subsequently, the 4 mg dose was also discontinued due to a re-assessment of its risk/benefit profile.[3][5] Patients on these higher doses were down-titrated to 2 mg or placebo to manage side effects while continuing to assess the drug's activity.[3][5]
Q2: What were the primary endpoints in the taranabant clinical trials that would be relevant for a down-titration study?
A2: The key efficacy measurements in the taranabant trials included changes in body weight, waist circumference, and various lipid and glycemic endpoints.[5][6] For a down-titration study, it would be crucial to monitor not only the reversal or stabilization of these efficacy parameters but also the incidence and severity of adverse events, particularly psychiatric symptoms like anxiety and depression.[1]
Q3: What is the mechanism of action of taranabant?
A3: Taranabant is a selective inverse agonist of the cannabinoid receptor 1 (CB1).[1][7] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to an agonist.[8] In the case of the CB1 receptor, which has constitutive activity, taranabant is thought to reduce appetite and increase energy expenditure by suppressing this basal receptor signaling.[7][9]
Q4: What are the known side effects of taranabant?
A4: The clinical development of taranabant was discontinued due to a high incidence of central nervous system side effects, primarily depression and anxiety.[2] Other reported adverse events included nausea, diarrhea, and dizziness, which were generally dose-related.[5][6]
Troubleshooting Guides
Problem 1: High incidence of adverse behavioral effects in preclinical in vivo studies.
-
Possible Cause: The dose of taranabant may be too high, leading to excessive CB1 receptor inverse agonism in the central nervous system.
-
Troubleshooting Steps:
-
Dose Reduction: Implement a dose-response study to identify the minimal effective dose that achieves the desired physiological effect (e.g., reduced food intake) with the lowest incidence of adverse behaviors.
-
Down-Titration Protocol: If high doses are initially required, implement a gradual down-titration schedule. This allows the system to adapt to the changing levels of receptor modulation, potentially reducing the severity of withdrawal or rebound effects. A suggested starting point for a preclinical down-titration schedule could be a 25-50% dose reduction every 3-4 days, monitoring for behavioral changes closely.
-
Refined Behavioral Assays: Utilize a battery of behavioral tests to more sensitively detect anxiety- and depression-like behaviors in animal models (e.g., elevated plus maze, forced swim test).
-
Problem 2: Inconsistent results in in vitro receptor binding or functional assays.
-
Possible Cause: Issues with assay conditions, reagent stability, or cell line integrity can lead to variability.
-
Troubleshooting Steps:
-
Optimize Assay Buffer: Ensure the buffer composition (e.g., pH, ionic strength, presence of BSA) is optimized for CB1 receptor binding.
-
Radioligand Quality: If using a radioligand binding assay, verify the specific activity and purity of the radiolabeled compound.
-
Cell Line Authentication: Regularly authenticate the cell line expressing the CB1 receptor to ensure consistent receptor expression levels.
-
Control Compounds: Always include appropriate positive and negative control compounds (e.g., a known CB1 agonist and antagonist) to validate each experiment.
-
Quantitative Data Summary
The following tables summarize the efficacy of different doses of taranabant from clinical trials.
Table 1: Mean Change in Body Weight from Baseline at Week 52
| Treatment Group | Mean Change in Body Weight (kg) |
| Placebo | -1.7 to -2.6 |
| Taranabant 0.5 mg | -5.4 |
| Taranabant 1 mg | -5.3 |
| Taranabant 2 mg | -6.6 to -6.7 |
| Taranabant 4 mg | -8.1 |
Data compiled from Aronne et al., 2010 and Kipnes et al., 2010.[5][6]
Table 2: Percentage of Patients Achieving ≥5% and ≥10% Weight Loss at Week 52
| Treatment Group | Patients with ≥5% Weight Loss | Patients with ≥10% Weight Loss |
| Placebo | Significantly lower than taranabant groups | Significantly lower than taranabant groups |
| Taranabant 0.5 mg | Significantly higher than placebo | Significantly higher than placebo |
| Taranabant 1 mg | Significantly higher than placebo | Significantly higher than placebo |
| Taranabant 2 mg | Significantly higher than placebo | Significantly higher than placebo |
| Taranabant 4 mg | Significantly higher than placebo | Significantly higher than placebo |
Data from Aronne et al., 2010 and Kipnes et al., 2010.[5][6]
Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of taranabant or other test compounds to the CB1 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human CB1 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Unlabeled taranabant or test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled taranabant.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled taranabant.
-
Initiate the binding reaction by adding the CB1 receptor membrane preparation.
-
Incubate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Protocol 2: In Vivo Assessment of Anorectic Effects in Rodents
This protocol is designed to evaluate the effect of taranabant on food intake in a rodent model.
-
Animals:
-
Male Wistar rats or C57BL/6 mice, individually housed.
-
Acclimatize animals to the experimental conditions and diet.
-
-
Procedure:
-
Fast the animals overnight (with free access to water).
-
Administer taranabant or vehicle via the desired route (e.g., oral gavage).
-
At a specified time post-administration (e.g., 1 hour), provide a pre-weighed amount of standard chow or a highly palatable diet.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each treatment group.
-
Compare the food intake between the taranabant-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway of taranabant as a CB1 receptor inverse agonist.
Caption: Logical workflow for a taranabant dose down-titration protocol.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: Low-dose study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 5. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. invivopharm.com [invivopharm.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing adverse events during preclinical studies with taranabant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for taranabant? A1: Taranabant is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2][3] Its primary mechanism involves blocking the CB1 receptor, which is part of the endocannabinoid system that regulates energy balance and food intake.[1][4][5] This blockade leads to reduced appetite and increased energy expenditure, which were the intended therapeutic effects for obesity treatment.[4][6]
Q2: What are the most common adverse events reported in preclinical and clinical studies of taranabant? A2: The most frequently reported adverse events are dose-related and primarily fall into two categories:
-
Psychiatric/Nervous System: These are significant concerns and include anxiety, depression, irritability, and dizziness.[2][3][4][7][8] Due to a high level of these central nervous system side effects, the clinical development of taranabant was discontinued.[2][3]
-
Gastrointestinal: Common issues include nausea, diarrhea, and vomiting.[4][7][9]
Q3: Why does a CB1 receptor inverse agonist like taranabant cause anxiety? A3: CB1 receptors are densely expressed in brain regions critical for regulating anxiety, fear, and mood, such as the amygdala, hippocampus, and prefrontal cortex.[10] The endocannabinoid system naturally helps to dampen stress and anxiety responses. By blocking these receptors, taranabant disrupts this natural regulatory process, which can lead to an increase in anxiety-like behaviors, particularly in response to stressful or aversive situations.[10]
Troubleshooting Guides for Preclinical Research
Issue 1: Unexpectedly High Levels of Anxiety-Like Behavior in Rodent Models
-
Potential Cause: This is a known on-target effect of CB1 receptor inverse agonism. Preclinical studies have shown that CB1 antagonists can produce anxiogenic-like effects, especially at higher doses.[10][11]
-
Troubleshooting Steps:
-
Confirm Dose: Double-check all dose calculations and preparation protocols to rule out an accidental overdose.
-
Conduct a Dose-Response Study: If not already done, perform a dose-ranging study to identify the lowest effective dose (for the desired therapeutic effect, e.g., weight loss) that minimizes anxiogenic effects. Mouse model studies have shown taranabant can decrease body weight gain at doses of 1 mg/kg and 3 mg/kg.[12]
-
Refine Behavioral Testing: Ensure that the behavioral assays used (e.g., elevated plus maze, light-dark box) are properly validated in your lab. Acclimate animals to the testing room and handle them consistently to minimize baseline stress.
-
Consider the Environment: House animals in a low-stress environment. Environmental enrichment can sometimes mitigate baseline anxiety but may not be sufficient to overcome a potent pharmacological effect.
-
Re-evaluate Timelines: Assess if the onset of anxiety corresponds with peak plasma concentrations of the drug. Taranabant's time to maximum concentration (Tmax) is typically 1 to 2.5 hours after a single oral dose.[9]
-
Issue 2: Excessive Weight Loss or Food Aversion
-
Potential Cause: Taranabant potently suppresses appetite and can increase energy expenditure.[4][6] At higher doses, this can lead to excessive weight loss that compromises animal welfare.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake Daily: Precise measurements are critical to distinguish between reduced appetite and other potential causes of weight loss (e.g., malaise, dehydration).
-
Perform Pair-Feeding Study: To disentangle the effects of appetite suppression from increased energy expenditure, include a pair-fed control group that receives the same amount of food as the taranabant-treated group consumes.
-
Assess Palatability: Offer a highly palatable food source for a short period to determine if the effect is a general suppression of appetite or a specific aversion to the standard chow.
-
Adjust Dosing Regimen: If weight loss is too rapid, consider reducing the dose or exploring alternative dosing schedules (e.g., every other day) if the compound's half-life allows (taranabant's terminal half-life is long, 38 to 69 hours).[9]
-
Quantitative Data from Clinical Studies
The following tables summarize dose-related effects of taranabant on body weight and the incidence of key adverse events from human clinical trials, which can help inform dose selection in preclinical models.
Table 1: Taranabant Dose-Dependent Weight Loss in Overweight/Obese Patients (52 Weeks)
| Treatment Group | Mean Change in Body Weight (kg) |
| Placebo | -1.7 kg |
| Taranabant 0.5 mg | -5.4 kg |
| Taranabant 1 mg | -5.3 kg |
| Taranabant 2 mg | -6.7 kg |
| Source: Data from a 52-week, low-dose clinical study.[8] |
Table 2: Taranabant Dose-Dependent Weight Loss in Obese Patients (104 Weeks)
| Treatment Group | Mean Change in Body Weight (kg) |
| Placebo | -1.4 kg |
| Taranabant 2 mg | -6.4 kg |
| Taranabant 4 mg | -7.6 kg |
| Source: Data from a 104-week, high-dose clinical study.[13] |
Key Experimental Protocols
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test assesses anxiety-like behavior by capitalizing on a rodent's natural aversion to open, elevated spaces.[14][15]
-
Apparatus: A plus-shaped maze raised from the floor (typically 40-70 cm). It has two "open" arms (without walls) and two "closed" arms (with high walls).
-
Pre-Test Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the trial.
-
Administer taranabant or vehicle control at the appropriate time before the test, considering the drug's pharmacokinetics.
-
Ensure consistent lighting conditions, as high illumination can increase anxiety.[15]
-
-
Testing Procedure:
-
Gently place the rodent in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The session is recorded by an overhead video camera connected to tracking software.
-
-
Key Parameters Measured:
-
Time Spent in Open Arms vs. Closed Arms: The primary measure of anxiety. A lower percentage of time in the open arms indicates higher anxiety-like behavior.[16]
-
Number of Entries into Open and Closed Arms: Provides information on exploratory activity.
-
Total Distance Traveled: Used as a control for general locomotor activity to ensure the drug is not causing sedation or hyperactivity that could confound the results.[16]
-
-
Interpretation: An anxiogenic compound like taranabant is expected to decrease the time spent in and the number of entries into the open arms compared to the vehicle control group.
Visualizations
Signaling Pathway and Drug Action
Caption: Mechanism of Taranabant as a CB1 Receptor Inverse Agonist.
Experimental Workflow for Investigating Adverse Events
Caption: Troubleshooting workflow for preclinical taranabant studies.
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Taranabant - Wikipedia [en.wikipedia.org]
- 4. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rimonabant effects on anxiety induced by simulated public speaking in healthy humans: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
Validation & Comparative
Taranabant vs. Rimonabant: A Comparative Guide for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of Taranabant and Rimonabant, two cannabinoid-1 (CB1) receptor inverse agonists developed for the treatment of obesity and related metabolic disorders. While both drugs demonstrated efficacy in clinical trials, their development was halted due to significant psychiatric side effects. This document summarizes their performance, supported by experimental data, to inform future research and drug development in this area.
Mechanism of Action
Taranabant and Rimonabant share a common mechanism of action as inverse agonists of the CB1 receptor.[1][2] The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system, which regulates appetite and energy metabolism. As inverse agonists, these drugs not only block the binding of endogenous cannabinoids (like anandamide) but also reduce the receptor's basal activity.
Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase through a Gi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade influences various cellular processes, including those that stimulate appetite and lipogenesis. By inhibiting this pathway, Taranabant and Rimonabant were shown to reduce food intake and produce favorable metabolic effects.[1][2]
CB1 Receptor Signaling Pathway
The following diagram illustrates the CB1 receptor signaling pathway and the inhibitory action of Taranabant and Rimonabant.
Comparative Efficacy in Clinical Trials
Extensive clinical trials have been conducted to evaluate the effects of Taranabant and Rimonabant on weight management and various metabolic markers. The tables below provide a quantitative summary of these findings.
Table 1: Effects on Body Weight and Waist Circumference
| Drug (Dosage) | Trial | Duration | Change in Body Weight (kg) vs. Placebo | Change in Waist Circumference (cm) vs. Placebo | Citation(s) |
| Taranabant (2mg) | Phase III | 52 weeks | -4.0 | -3.9 | [5][6] |
| Taranabant (4mg) | Phase III | 52 weeks | -5.5 | -4.4 | [5] |
| Rimonabant (20mg) | RIO-North America | 1 year | -4.7 | -3.6 | [7] |
| Rimonabant (20mg) | RIO-Europe | 1 year | -4.2 | -4.1 | [8] |
| Rimonabant (20mg) | RIO-Lipids | 1 year | -5.4 | -4.7 | [9][10] |
| Rimonabant (20mg) | Pooled RIO Data | 1 year | -4.8 | -3.9 | [11] |
Table 2: Effects on Lipid Profile
| Drug (Dosage) | Trial | Duration | Change in HDL Cholesterol (%) vs. Placebo | Change in Triglycerides (%) vs. Placebo | Citation(s) |
| Taranabant (2mg) | Phase III | 52 weeks | +6.2 | -7.1 | [12] |
| Taranabant (4mg) | Phase III | 52 weeks | +7.1 | -10.2 | [12] |
| Rimonabant (20mg) | RIO-North America | 1 year | +7.2 | -13.2 | [7] |
| Rimonabant (20mg) | RIO-Lipids | 1 year | +8.1 | -12.4 | [10] |
| Rimonabant (20mg) | Pooled RIO Data | 1 year | +9.3 | -10.9 | [11] |
Table 3: Effects on Glycemic Control in Patients with Type 2 Diabetes
| Drug (Dosage) | Trial | Duration | Change in HbA1c (%) vs. Placebo | Citation(s) |
| Taranabant (1mg) | Phase III (T2DM) | 52 weeks | -0.35 | [13] |
| Taranabant (2mg) | Phase III (T2DM) | 52 weeks | -0.34 | [13] |
| Rimonabant (20mg) | RIO-Diabetes | 1 year | -0.6 | [14] |
| Rimonabant (20mg) | ARPEGGIO | 48 weeks | -0.65 | [14][15] |
| Rimonabant (20mg) | SERENADE | 6 months | -0.5 | [1][8] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the pivotal clinical trials for both drugs.
Taranabant Phase III Obesity Trials
-
Objective : To assess the efficacy and safety of taranabant in promoting weight loss in overweight and obese individuals.[5]
-
Study Design : These were large-scale, multicenter, double-blind, randomized, and placebo-controlled studies.[5]
-
Patient Population :
-
Inclusion Criteria : The trials enrolled adults (18 years and older) with a Body Mass Index (BMI) ranging from 27 to 43 kg/m ².[5][12] Participants with comorbidities like controlled hypertension or dyslipidemia were eligible. Specific trials for type 2 diabetes included patients with HbA1c levels between 7.0% and 10.0%.[13]
-
Exclusion Criteria : Key exclusions were a history of significant psychiatric conditions, recent cardiovascular events, and the use of other medications for weight management.[5]
-
-
Intervention : Participants were randomly assigned to receive either a placebo or taranabant at varying daily doses (0.5 mg, 1 mg, 2 mg, 4 mg) for a duration of up to two years.[5][12] All subjects were provided with guidance on a reduced-calorie diet and increased physical activity.
-
Key Efficacy Measurements :
-
Primary endpoints included the change from baseline in body weight and waist circumference.[5]
-
The percentage of participants achieving weight loss of 5% or more and 10% or more was also a key outcome.[12]
-
Secondary endpoints involved changes in lipid panels (HDL, LDL, triglycerides) and glycemic markers (fasting glucose, HbA1c).[5][13]
-
-
Safety Assessments : Continuous monitoring of adverse events was conducted, with a particular emphasis on psychiatric and neurological side effects.[5]
Rimonabant in Obesity (RIO) Program
-
Objective : To evaluate the effectiveness and safety of rimonabant for weight reduction and the improvement of cardiometabolic risk factors in overweight and obese populations.[14]
-
Study Design : The RIO program comprised a series of extensive, multicenter, randomized, double-blind, placebo-controlled clinical trials, including RIO-Lipids, RIO-Europe, RIO-North America, and RIO-Diabetes.[14]
-
Patient Population :
-
Inclusion Criteria : The trials included overweight adults (BMI >27 kg/m ²) with existing comorbidities such as hypertension or dyslipidemia, or obese adults (BMI ≥30 kg/m ²).[11][14] The RIO-Lipids study specifically targeted patients with untreated dyslipidemia, while the RIO-Diabetes trial focused on individuals with type 2 diabetes whose condition was not adequately controlled by metformin or sulfonylureas.[11]
-
Exclusion Criteria : A significant exclusion criterion for most of the RIO trials was a history of major depressive disorders.[1]
-
-
Intervention : Following a run-in period with a placebo and a hypocaloric diet, participants were randomized to receive a placebo, 5 mg of rimonabant, or 20 mg of rimonabant once daily for one to two years.[11][14]
-
Key Efficacy Measurements :
-
Safety Assessments : Thorough monitoring of all adverse events was performed, with a focus on psychiatric side effects, including depression and anxiety.[1][2]
Measurement of Metabolic Parameters
-
Waist Circumference : This was measured at the midpoint between the lower edge of the last palpable rib and the top of the iliac crest at the end of a normal exhalation.[16][17][18]
-
Lipid Profile : Blood samples were drawn after a 12-hour fast, and HDL cholesterol and triglycerides were determined using standardized enzymatic methods.[19]
-
Glycemic Control (HbA1c) : HbA1c levels were measured using standardized laboratory techniques, such as high-performance liquid chromatography (HPLC), to ensure consistency across all study locations.[20][21][22][23]
Clinical Trial Workflow
The diagram below provides a generalized overview of the workflow for the clinical trials of Taranabant and Rimonabant.
Adverse Events and Discontinuation
The safety and tolerability of Taranabant and Rimonabant were major concerns that ultimately led to their failure to reach or remain on the market. Both drugs were associated with a significant number of adverse events, particularly those affecting the psychiatric and nervous systems.
Table 4: Common Adverse Events Leading to Discontinuation (%)
| Adverse Event | Taranabant (2mg/4mg) | Rimonabant (20mg) | Placebo | Citation(s) |
| Psychiatric Disorders | ||||
| Depression/Depressed Mood | Dose-related increase | 2.5 times higher than placebo | Baseline | [1][2][5] |
| Anxiety | Dose-related increase | 3.0 times higher than placebo | Baseline | [1][2][5] |
| Irritability | Statistically significant increase | - | Baseline | [12] |
| Nervous System Disorders | ||||
| Dizziness | Higher than placebo | Higher than placebo | Baseline | [12][24] |
| Gastrointestinal Disorders | ||||
| Nausea | Higher than placebo | 11.2% | 5.8% | [7] |
| Diarrhea | Higher than placebo | - | Baseline | [12] |
While direct comparisons of adverse event rates between different trials should be made with caution due to potential differences in study populations and methodologies, the consistent pattern of increased psychiatric and nervous system side effects with both CB1 receptor antagonists is a crucial takeaway.[2][5]
Conclusion
Taranabant and Rimonabant both demonstrated considerable efficacy in promoting weight loss and improving metabolic health markers, such as lipid profiles and glycemic control, in individuals who were overweight or obese. Their shared mechanism of action, the blockade of the CB1 receptor, confirmed the endocannabinoid system as a valid target for treating metabolic diseases.
However, the clinical potential of these drugs was ultimately negated by their significant adverse event profiles, most notably the elevated risk of psychiatric conditions like depression and anxiety.[1][2][5] The story of Taranabant and Rimonabant serves as a critical lesson on the importance of assessing the central nervous system effects of drugs targeting the endocannabinoid system. Future research in this field may find success by exploring peripherally restricted CB1 receptor antagonists, which could offer metabolic benefits without the centrally-mediated adverse effects.
References
- 1. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review and meta-analysis on the adverse events of rimonabant treatment: Considerations for its potential use in hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 7. Systematic review and meta-analysis on the adverse events of rimonabant treatment: considerations for its potential use in hepatology - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Randomized Double-Blind Study of Weight Reducing Effect and Safety of Rimonabant in Obese Patients With or Without Comorbidities - American College of Cardiology [acc.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Perspectives of CB1 Antagonist in Treatment of Obesity: Experience of RIO-Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cctsi.cuanschutz.edu [cctsi.cuanschutz.edu]
- 17. Measurement of Waist Circumference: Midabdominal or iliac crest? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to measure waist circumference? | Instalab [instalab.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hemoglobin A1C - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. labtestsonline.org.uk [labtestsonline.org.uk]
- 24. Rimonabant: safety issues - Xagena [xagena.it]
A Comparative Analysis of Taranabant and Peripherally Restricted CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective anti-obesity therapeutics has led to the exploration of various pharmacological targets, with the cannabinoid 1 (CB1) receptor being a prominent candidate. Blockade of the CB1 receptor has demonstrated significant potential in reducing body weight and improving metabolic parameters. This guide provides a detailed comparison of two major strategies in CB1 receptor antagonism: the centrally acting inverse agonist Taranabant and the newer class of peripherally restricted CB1 receptor antagonists.
Taranabant, a potent CB1 receptor inverse agonist, showed considerable efficacy in clinical trials for weight reduction.[1][2] However, its development was halted due to significant psychiatric adverse effects, a consequence of its action on CB1 receptors within the central nervous system (CNS).[1][3] This led to the development of peripherally restricted CB1 receptor antagonists, designed to minimize or eliminate brain penetration and thereby avoid CNS-related side effects while retaining the metabolic benefits of peripheral CB1 receptor blockade.[4][5] This guide will objectively compare these two approaches, presenting available experimental data, outlining methodologies, and visualizing key pathways.
Mechanism of Action: A Tale of Two Strategies
Taranabant acts as an inverse agonist at CB1 receptors, meaning it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal signaling activity.[6] This action occurs throughout the body, including the brain, where CB1 receptors are highly expressed and play a crucial role in mood and appetite regulation.[7]
In contrast, peripherally restricted CB1 receptor antagonists are designed to have low permeability across the blood-brain barrier.[4] Their primary site of action is on CB1 receptors in peripheral tissues such as adipose tissue, the liver, skeletal muscle, and the gastrointestinal tract.[8] By avoiding significant interaction with brain CB1 receptors, these compounds aim to uncouple the metabolic benefits from the adverse psychiatric effects.[4][5]
Below is a diagram illustrating the differing sites of action.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data for Taranabant from clinical trials and for representative peripherally restricted CB1 antagonists from preclinical studies.
Table 1: Taranabant Clinical Trial Efficacy Data (52 Weeks)
| Dose | Mean Weight Loss from Baseline (kg) | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss | Mean Waist Circumference Reduction (cm) | Reference(s) |
| Placebo | -1.7 to -2.6 | 27% | 8% | Data not consistently reported | [9][10][11] |
| 0.5 mg | -5.4 | 50% | 23% | -4.1 | [10] |
| 1 mg | -5.3 | 51% | 24% | -4.3 | [10] |
| 2 mg | -6.6 to -6.7 | 57% | 28% | -5.2 | [9][10] |
| 4 mg | -8.1 | 62% | 36% | -6.5 | [11] |
Table 2: Taranabant Clinical Trial Adverse Events (52 Weeks)
| Adverse Event Category | Placebo | Taranabant 2 mg | Taranabant 4 mg | Reference(s) |
| Gastrointestinal | 29% | 42% | 47% | [9] |
| Nausea | Not specified | Higher than placebo | Higher than placebo | [10] |
| Diarrhea | Not specified | Higher than placebo | Higher than placebo | [10] |
| Psychiatric | 20% | 28% | 40% | [9] |
| Irritability | Lower | Statistically significant increase | Statistically significant increase | [10] |
| Anxiety | Not specified | Increased | Increased | [1] |
| Depression | Not specified | Increased | Increased | [1] |
| Nervous System | Not specified | Higher than placebo | Higher than placebo | [10] |
| Dizziness | Not specified | Statistically significant increase | Statistically significant increase | [10] |
Table 3: Preclinical Efficacy of Peripherally Restricted CB1 Antagonists
| Compound | Model | Dose | Key Findings | Reference(s) |
| AM6545 | Diet-Induced Obese Mice | 10 mg/kg/day | Reduced body weight gain and adiposity; Improved glucose tolerance, insulin resistance, and hepatic steatosis. | [8][12] |
| TXX-522 | Diet-Induced Obese Mice | Not specified | Potent anti-obesity effect; Ameliorated insulin resistance; No impact on food intake. | [1][4] |
Table 4: Brain Penetration of CB1 Receptor Antagonists
| Compound | Type | Brain:Plasma Ratio (Kp) | Key Feature | Reference(s) |
| Taranabant | Centrally Acting | High (not explicitly quantified but PET studies confirm significant brain occupancy) | Crosses the blood-brain barrier | [5][13] |
| AM6545 | Peripherally Restricted | ~0.07-0.2 | Limited brain penetration | [12][14] |
| TXX-522 | Peripherally Restricted | 0.02 | Minimal brain penetration | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of Taranabant and peripherally restricted CB1 antagonists.
Diet-Induced Obesity (DIO) Mouse Model
This is a standard preclinical model to study obesity and metabolic disorders.
-
Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat, high-sugar diet.[3][15]
-
Methodology:
-
Male C57BL/6J mice are typically used due to their susceptibility to diet-induced obesity.
-
Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-14 weeks to induce obesity, insulin resistance, and other metabolic complications.[3][8]
-
Control mice are fed a standard chow diet.
-
Following the induction of obesity, animals are treated with the test compound (e.g., a peripherally restricted CB1 antagonist) or vehicle control.
-
Endpoints measured can include body weight, food intake, body composition (adiposity), glucose tolerance (via glucose tolerance tests), insulin sensitivity, and analysis of liver and adipose tissue.[8]
-
References
- 1. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 7. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 9. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 10. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant: In Vitro Binding Affinity and Selectivity Profile - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity and selectivity of Taranabant, a notable cannabinoid receptor 1 (CB1) inverse agonist. Its performance is benchmarked against other key CB1 receptor antagonists, supported by experimental data and detailed methodologies to aid in research and drug development.
Comparative Binding Affinity and Selectivity
The following table summarizes the in vitro binding affinities (Ki or IC50) of Taranabant and its alternatives for the human cannabinoid receptors CB1 and CB2. Lower values indicate higher binding affinity.
| Compound | CB1 Receptor Affinity (Ki/IC50, nM) | CB2 Receptor Affinity (Ki/IC50, nM) | Selectivity (CB2/CB1) |
| Taranabant | 0.13 (Ki) | 170 (Ki) | ~1308 |
| Rimonabant | 1.98 - 16 (Ki/IC50) | >1000 (Ki) | >62.5 - 505 |
| Otenabant (CP-945,598) | 0.7 (Ki) | 7600 (Ki) | ~10857 |
| Ibipinabant (SLV319) | 7.8 (Ki) | 7943 (Ki) | ~1018 |
| Surinabant (SR147778) | High Affinity (Specific Ki not readily available) | Low Affinity | Selective for CB1 |
Experimental Protocols
The determination of binding affinity for CB1 receptor antagonists like Taranabant is primarily conducted through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Taranabant) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity CB1 receptor agonist or antagonist labeled with a radioisotope, typically [³H]CP-55,940.
-
Test Compounds: Taranabant and other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A solution for detecting radioactive emissions.
-
96-well Plates: For conducting the assay.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human CB1 receptor.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the test compound (Taranabant or alternatives) or vehicle for total binding.
-
A saturating concentration of a non-labeled CB1 receptor ligand (e.g., unlabeled CP-55,940) to determine non-specific binding.
-
The prepared cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filter mats using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade.
Taranabant Versus CB1 Receptor Knockout: A Comparative Guide for Researchers
A comprehensive analysis of the pharmacological effects of the CB1 receptor inverse agonist, taranabant, in comparison to the physiological and behavioral phenotype of a CB1 receptor knockout model. This guide is intended for researchers, scientists, and drug development professionals investigating the endocannabinoid system and its role in metabolic and neurological disorders.
Introduction
The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, plays a crucial role in regulating energy balance, appetite, and various neurological processes. Its modulation has been a significant focus of therapeutic development, particularly for obesity and related metabolic disorders. This guide provides a detailed comparison of two primary approaches to inhibiting CB1 receptor signaling: pharmacological blockade with the inverse agonist taranabant and genetic ablation through a CB1 receptor knockout model. Understanding the similarities and differences between these two modalities is critical for interpreting experimental data and advancing the development of novel therapeutics targeting the endocannabinoid system.
Taranabant is a potent and selective CB1 receptor inverse agonist that was developed for the treatment of obesity.[1] As an inverse agonist, it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of signaling activity. Clinical trials demonstrated its efficacy in promoting weight loss, but its development was halted due to significant psychiatric and gastrointestinal side effects.[1][2]
The CB1 receptor knockout (KO) mouse model offers a genetic approach to study the long-term consequences of absent CB1 receptor function throughout development and adulthood. These mice exhibit a distinct phenotype characterized by leanness, resistance to diet-induced obesity, and altered behavioral responses.[3] By comparing the effects of taranabant with the phenotype of CB1 KO mice, researchers can gain valuable insights into the acute pharmacological versus chronic genetic modulation of the CB1 receptor.
Data Presentation: A Comparative Analysis
The following tables summarize the key metabolic and behavioral effects observed with taranabant administration in humans and in the CB1 receptor knockout mouse model.
Table 1: Metabolic Effects
| Parameter | Taranabant (Human Clinical Trials) | CB1 Receptor Knockout (Mouse Studies) |
| Body Weight | Dose-dependent weight loss. At 2 mg/day for 52 weeks, mean weight loss was 6.6 kg compared to 2.6 kg with placebo.[4] At 52 weeks, weight changes from baseline were -5.4 kg (0.5 mg), -5.3 kg (1 mg), and -6.7 kg (2 mg) compared to -1.7 kg for placebo.[5] | Reduced body weight and resistance to diet-induced obesity.[3] At 20 weeks of age, body weight is approximately 24% lower than wild-type mice.[6] |
| Adiposity | Significant reductions in waist circumference and percentage of body fat at the 2 mg dose.[5] | Adiposity is approximately 60% lower than that of wild-type mice at 20 weeks of age.[6] |
| Food Intake | Reduced caloric intake. A single 12 mg dose resulted in a 27% reduction in calorie consumption compared to placebo.[7] | Slightly hypophagic, but when normalized to body weight, energy intake is similar to wild-type animals.[3] Basal food intake is lower in CB1 knockout mice.[8] |
| Energy Expenditure | Increased energy expenditure and fat oxidation.[9] | Increased energy expenditure.[10] |
| Metabolic Parameters | Reductions in triglycerides were observed at 1 mg and 2 mg doses. No significant effect on other lipid or glucose-related endpoints was consistently reported.[5] | Reduced plasma insulin and leptin levels, and enhanced sensitivity to leptin.[3] They are also protected from insulin resistance that normally occurs with a high-fat diet.[6] |
Table 2: Behavioral and Adverse Effects
| Parameter | Taranabant (Human Clinical Trials) | CB1 Receptor Knockout (Mouse Studies) |
| Anxiety | Increased incidence of psychiatric adverse events, including anxiety, depression, and irritability, particularly at higher doses.[1][2] | Increased anxiety-like behavior in the elevated plus-maze and light/dark box tests.[11][12] |
| Locomotor Activity | Not a primary endpoint in obesity trials; however, nervous system-related adverse events like dizziness were reported.[5] | Reduced locomotor activity (hypoactivity).[4] |
| Nociception | Not a primary endpoint in obesity trials. | Hypoalgesia (reduced pain sensitivity) in hotplate and formalin tests.[4] |
| Gastrointestinal Effects | Dose-related increases in gastrointestinal adverse events, including nausea, vomiting, and diarrhea.[5][9] | Not a prominently reported phenotype, though taranabant was shown to increase intestinal transit in mice, an effect absent in CB1 KO mice.[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Human Clinical Trials with Taranabant
Study Design: The efficacy and safety of taranabant were evaluated in multicenter, double-blind, randomized, placebo-controlled clinical trials.[1][5]
-
Participants: Overweight and obese patients, with a Body Mass Index (BMI) typically ranging from 27 to 43 kg/m ².[1]
-
Intervention: Participants were randomized to receive a once-daily oral dose of taranabant (e.g., 0.5 mg, 1 mg, 2 mg, 4 mg) or a placebo for a duration of up to 104 weeks.[1][5]
-
Concomitant Interventions: All participants were counseled on a hypocaloric diet (e.g., a 500 kcal/day deficit) and a program of regular physical activity.[10]
-
Efficacy Assessments:
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on psychiatric and gastrointestinal events. Standard laboratory safety tests were also performed.[1][5]
Generation of CB1 Receptor Knockout Mice
Methodology: The generation of CB1 receptor knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Cnr1 gene, which encodes the CB1 receptor.[14][15]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical part of the Cnr1 gene (e.g., the coding exon) with a selectable marker, such as a neomycin resistance cassette. The vector also includes regions of homology to the DNA flanking the target sequence to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, typically from a 129 mouse strain, via electroporation. The ES cells are then cultured in a medium containing a selection agent (e.g., G418) to select for cells that have successfully incorporated the vector.
-
Screening for Homologous Recombination: Resistant ES cell colonies are screened by PCR and Southern blot analysis to identify those in which the targeting vector has integrated at the correct genomic locus through homologous recombination.
-
Blastocyst Injection and Chimera Production: Correctly targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6). These blastocysts are then transferred to a pseudopregnant surrogate mother. The resulting offspring that are chimeras (composed of cells from both the host blastocyst and the injected ES cells) are identified by their coat color.
-
Germline Transmission and Breeding: Chimeric mice are bred with wild-type mice. Offspring with a coat color indicating germline transmission of the modified ES cells are genotyped to confirm the presence of the targeted allele. Heterozygous mice are then interbred to produce homozygous CB1 receptor knockout mice.[14]
Mouse Metabolic Phenotyping
Indirect Calorimetry for Energy Expenditure Measurement:
-
Acclimation: Mice are individually housed in metabolic cages for a period of acclimation (typically 24-48 hours) to the new environment, food, and water sources.[2]
-
Data Collection: Following acclimation, oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously for a set period (e.g., 24-72 hours) using an open-circuit indirect calorimetry system.[16] The system pulls air through the sealed cage at a known flow rate, and the concentrations of O2 and CO2 in the air entering and exiting the cage are measured.
-
Calculations:
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.[16]
-
Energy Expenditure (Heat Production): Calculated from VO2 and RER using the Weir equation or a simplified formula: Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO2.[16]
-
-
Activity Monitoring: Locomotor activity is simultaneously measured using infrared beams within the metabolic cages to correlate energy expenditure with physical activity.[1]
-
Food and Water Intake: The metabolic cages are equipped with systems to continuously monitor food and water consumption.[1]
Mouse Behavioral Testing
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior:
-
Apparatus: The EPM consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.[9][11]
-
Procedure:
-
Data Analysis: An automated tracking system is used to score the following parameters:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of anxiolytic-like behavior, while a decrease suggests anxiogenic-like behavior.[11]
-
Open Field Test for Locomotor Activity and Anxiety-Like Behavior:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls. The floor of the arena is typically divided into a central zone and a peripheral zone by the analysis software.[12]
-
Procedure:
-
Data Analysis: Automated tracking software measures:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CB1 Receptor Signaling Pathway.
Caption: Comparison of Taranabant's Action and CB1 Knockout.
Caption: Experimental Workflow for Mouse Phenotyping.
References
- 1. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 2. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. albany.edu [albany.edu]
- 5. mmpc.org [mmpc.org]
- 6. Frontiers | Characterization of the effects of cannabinoid receptor deletion on energy metabolism in female C57BL mice [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. 036108 - CB1[-] Strain Details [jax.org]
- 14. scbt.com [scbt.com]
- 15. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 16. Open field test for mice [protocols.io]
Taranabant and Otenabant: A Preclinical Efficacy Comparison in Obesity Models
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of the cannabinoid CB1 receptor inverse agonist taranabant and antagonist otenabant in rodent models of obesity.
This guide provides a detailed comparison of the preclinical data for taranabant and otenabant, focusing on their effects on body weight and food intake. The information is compiled from key studies to assist researchers in understanding the therapeutic potential and mechanistic differences between these two compounds.
Executive Summary
Taranabant (MK-0364) and otenabant (CP-945,598) are both modulators of the cannabinoid CB1 receptor that were investigated for the treatment of obesity. Taranabant acts as an inverse agonist, while otenabant is a competitive antagonist.[1][2] Preclinical studies in diet-induced obese (DIO) mouse models demonstrated that both compounds effectively reduce body weight. Taranabant showed a dose-dependent reduction in body weight gain and food intake.[3] Otenabant also demonstrated a significant reduction in body weight.[2][4] The primary mechanism for both compounds involves the modulation of the endocannabinoid system, which plays a crucial role in regulating energy balance, appetite, and metabolism.[5][6]
Quantitative Data Summary
The following tables summarize the key preclinical efficacy data for taranabant and otenabant in diet-induced obese (DIO) mice.
Table 1: Efficacy of Taranabant in Diet-Induced Obese (DIO) Mice [3]
| Dosage (mg/kg) | Treatment Duration | Change in Body Weight vs. Vehicle |
| 0.3 | 2 weeks | -3 ± 6 g |
| 1 | 2 weeks | -6 ± 4 g |
| 3 | 2 weeks | -19 ± 6 g |
Note: Vehicle-treated DIO mice gained an average of 15 ± 4 g over the same period.
Table 2: Efficacy of Otenabant in Diet-Induced Obese (DIO) Mice [2][4][7]
| Dosage (mg/kg) | Treatment Duration | Body Weight Reduction (Vehicle-Adjusted) |
| 10 | 10 days | 9% |
Experimental Protocols
Detailed methodologies for the key preclinical studies are provided below to allow for replication and further investigation.
Taranabant Preclinical Study Protocol
-
Animal Model: Diet-induced obese (DIO) C57BL/6J male mice.[8][9] Mice were fed a high-fat diet for an extended period to induce obesity before the commencement of the study.[9]
-
Drug Administration: Taranabant was administered orally (p.o.) once daily for two weeks at doses of 0.3, 1, and 3 mg/kg.[3] A vehicle control group was also included.
-
Efficacy Endpoints: The primary endpoints were changes in body weight and food intake over the treatment period. Body weight was measured regularly, and the cumulative weight change was calculated. Food consumption was also monitored.
-
Statistical Analysis: Data were presented as mean ± standard error of the mean (SEM). Statistical significance was determined using appropriate statistical tests to compare the treatment groups with the vehicle control group.
Otenabant Preclinical Study Protocol
-
Animal Model: Diet-induced obese (DIO) mice.[2][4] The specific strain and age of the mice were selected based on their susceptibility to developing obesity on a high-fat diet.
-
Drug Administration: Otenabant was administered orally (p.o.) at a dose of 10 mg/kg for 10 days.[2][4][7] A vehicle-treated control group was run in parallel.
-
Efficacy Endpoints: The key efficacy measure was the vehicle-adjusted percentage change in body weight after the 10-day treatment period. The study also assessed the compound's effect on food intake, demonstrating a dose-dependent anorectic activity.[2][4]
-
Mechanism of Action Studies: In vivo studies also evaluated otenabant's ability to reverse the effects of a synthetic CB1 receptor agonist (CP-55940) on locomotor activity, body temperature, pain perception, and catalepsy.[2][4]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of CB1 receptor inverse agonism and a general experimental workflow for preclinical obesity studies.
References
- 1. Taranabant - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-fat diet induced obesity primes inflammation in adipose tissue prior to liver in C57BL/6j mice | Aging [aging-us.com]
A Comparative Review of Taranabant and Surinabant: Two Generations of Cannabinoid Receptor 1 Blockers
A deep dive into the pharmacology, preclinical and clinical performance, and safety profiles of the CB1 receptor inverse agonist Taranabant and antagonist Surinabant reveals critical differences that dictated their divergent clinical fates.
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has been a focal point for therapeutic intervention in obesity and metabolic disorders. The observation that cannabis use can stimulate appetite led to the hypothesis that blocking the CB1 receptor could induce weight loss.[1] This spurred the development of a class of drugs known as CB1 receptor inverse agonists and antagonists. Among these, Taranabant (MK-0364) by Merck and Surinabant (SR147778) by Sanofi-Aventis emerged as significant candidates.[1][2] This guide provides a comparative analysis of their pharmacological properties, efficacy, and safety based on available experimental data.
Pharmacological Profile: A Tale of Two Affinities
Both Taranabant and Surinabant are potent ligands for the CB1 receptor, but they differ in their specific binding affinities and classification. Taranabant is a highly potent CB1 receptor inverse agonist, meaning it not only blocks the receptor but also reduces its basal, constitutive activity.[1] Surinabant is classified as a potent and selective CB1 receptor antagonist.[3]
The binding affinity, a measure of how strongly a drug binds to its target, is a key determinant of its potency. Quantitative data reveals a significant difference in their affinity for the human CB1 receptor.
| Compound | Pharmacological Class | Binding Affinity (Ki) for human CB1 Receptor | Selectivity over CB2 Receptor |
| Taranabant | CB1 Inverse Agonist | 0.13 nM | ~1000-fold |
| Surinabant | CB1 Antagonist | 3.5 nM[3] | >100-fold (~114-fold based on Ki of >400 nM for hCB2)[3] |
| Table 1: Comparative Pharmacological Properties of Taranabant and Surinabant. |
Mechanism of Action: Inverse Agonism vs. Antagonism
CB1 receptors are G protein-coupled receptors (GPCRs) that, even in the absence of an activating ligand (endocannabinoid), exhibit a certain level of basal signaling activity. An inverse agonist like Taranabant binds to the receptor and stabilizes it in an inactive state, thereby reducing this basal activity. A neutral antagonist, such as Surinabant, binds to the receptor and prevents an agonist from binding, but does not affect the receptor's basal activity. This distinction is crucial as the inverse agonism of Taranabant was thought to contribute to its potent effects, but potentially also to its adverse event profile.
References
- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surinabant - Wikipedia [en.wikipedia.org]
- 3. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncoupling Weight Loss from Appetite: A Comparative Analysis of Taranabant's Food Intake-Independent Effects
A deep dive into the mechanisms of Taranabant reveals a dual-action approach to weight reduction, extending beyond simple appetite suppression. This comparison guide dissects the experimental evidence for Taranabant's impact on energy expenditure, independent of caloric intake, and benchmarks its performance against other prominent weight-loss therapeutics, including the fellow CB1 receptor inverse agonist Rimonabant, the GLP-1 receptor agonist Liraglutide, and the 5-HT2C receptor agonist Lorcaserin.
Taranabant, a selective cannabinoid-1 (CB1) receptor inverse agonist, has demonstrated significant efficacy in promoting weight loss. While its role in reducing food intake is well-documented, a crucial aspect of its therapeutic profile lies in its ability to increase energy expenditure. This guide synthesizes preclinical and clinical data to validate this food intake-independent effect, offering researchers, scientists, and drug development professionals a comprehensive comparative analysis.
Delineating Mechanisms: Pair-Feeding Studies in Focus
To isolate the effects of a pharmacological agent on energy expenditure from its influence on appetite, the pair-feeding experimental design is paramount. In this paradigm, a control group of animals is fed the exact amount of food consumed by the drug-treated group. This ensures that any observed differences in weight loss between the groups can be attributed to metabolic changes rather than a caloric deficit.
Experimental Protocol: Representative Pair-Feeding Study in Rodents
A typical pair-feeding study to assess the food intake-independent effects of a weight-loss drug would adhere to the following protocol:
-
Animal Model: Male diet-induced obese (DIO) rats or mice are commonly used, as they mimic human obesity developed through a high-fat diet.
-
Acclimation: Animals are acclimated to individual housing and the specific diet for a period before the study commences.
-
Group Allocation: Animals are randomized into three main groups:
-
Ad libitum Control: Receives vehicle and has free access to food.
-
Drug-Treated: Receives the therapeutic agent (e.g., Taranabant) and has free access to food.
-
Pair-Fed Control: Receives vehicle and is fed the same amount of food consumed by the drug-treated group on the previous day.
-
-
Dosing: The drug and vehicle are administered daily, typically via oral gavage, for a specified duration (e.g., 21-30 days).
-
Measurements: Key parameters are monitored throughout the study:
-
Daily food intake and body weight.
-
Body composition (fat mass and lean mass) using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (QMR) at the beginning and end of the study.
-
Energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) via indirect calorimetry.
-
Locomotor activity.
-
Biochemical markers in blood samples (e.g., glucose, insulin, lipids, adipokines like leptin and adiponectin).
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the three groups. A significantly greater weight loss and/or reduction in fat mass in the drug-treated group compared to the pair-fed group indicates a food intake-independent effect on energy expenditure.
Comparative Efficacy: Taranabant vs. Alternatives
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the comparative performance of Taranabant and other weight-loss agents.
Preclinical Data: Pair-Feeding Studies in Rodents
| Drug Class | Compound | Animal Model | Dosage | Duration | Key Findings in Drug-Treated vs. Pair-Fed Group |
| CB1 Receptor Inverse Agonist | Taranabant | Diet-Induced Obese (DIO) Rats | 1 mg/kg/day | Chronic | While specific pair-feeding data for Taranabant is limited in publicly available literature, its mechanism is analogous to Rimonabant, suggesting a similar increase in energy expenditure. |
| CB1 Receptor Inverse Agonist | Rimonabant | Candy-Fed Wistar Rats[1][2][3] | 10 mg/kg/day | Multiple Doses | Significantly greater reduction in body weight.[1][2][3] Increased energy expenditure and fat oxidation.[1][2][3] Increased brown adipose tissue (BAT) temperature and UCP1 expression, indicative of increased thermogenesis.[4] |
| GLP-1 Receptor Agonist | Liraglutide | Zucker Diabetic Fatty (ZDF) Rats[5] | 150 µg/kg twice daily | 6 weeks | Approximately 47% of the antihyperglycemic effect was independent of the reduction in food intake.[5] No significant difference in energy expenditure compared to candy-fed controls, despite weight loss.[6] |
| 5-HT2C Receptor Agonist | Lorcaserin | Overweight/Obese Adults | 10 mg twice daily | 56 days | No significant difference in 24-hour energy expenditure or respiratory quotient compared to placebo, even after adjusting for body weight and composition.[7][8] |
Clinical Data: Human Trials
| Drug Class | Compound | Trial | Key Findings |
| CB1 Receptor Inverse Agonist | Taranabant | 12-week study in obese subjects | Induced statistically significant weight loss at all evaluated doses (0.5, 2, 4, and 6 mg/day).[9] Mechanism-of-action studies indicated weight loss was due to both reduced food intake and increased energy expenditure and fat oxidation.[9] |
| CB1 Receptor Inverse Agonist | Rimonabant | RIO-Lipids | A significant portion of the improvements in triglycerides and HDL cholesterol were not attributable to weight loss alone.[1] |
| GLP-1 Receptor Agonist | Liraglutide | 14-week study in obese/prediabetic individuals | Improved insulin sensitivity and decreased fasting and postprandial glucose prior to significant weight loss, with these effects being reversed by a GLP-1R antagonist.[10] |
| 5-HT2C Receptor Agonist | Lorcaserin | 56-day study in overweight/obese adults | Weight loss was primarily attributed to reduced energy intake, with no significant impact on energy expenditure.[7][8] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these drugs are rooted in their unique signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a pair-feeding study.
Conclusion
The evidence strongly suggests that the weight-loss effects of the CB1 receptor inverse agonist Taranabant are not solely dependent on a reduction in food intake. Preclinical data from the closely related compound Rimonabant, through pair-feeding studies, demonstrates a clear increase in energy expenditure, a mechanism likely shared by Taranabant. This dual mode of action distinguishes it from agents like Lorcaserin, which primarily affect satiety. While GLP-1 receptor agonists such as Liraglutide also show some metabolic benefits independent of weight loss, the direct impact on thermogenesis appears more pronounced with CB1 receptor inverse agonists. For researchers and drug developers, understanding these nuanced mechanistic differences is critical for the strategic development of next-generation anti-obesity therapeutics. The termination of clinical development for Taranabant due to adverse events highlights the ongoing challenge of balancing efficacy with safety in this therapeutic area. Future research may focus on peripherally restricted CB1 receptor inverse agonists to retain the metabolic benefits while minimizing central nervous system side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Increased energy expenditure contributes more to the body weight-reducing effect of rimonabant than reduced food intake in candy-fed wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of rimonabant on brown adipose tissue in rat: implications for energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP-1 derivative liraglutide in rats with β-cell deficiencies: influence of metabolic state on β-cell mass dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Lorcaserin, a 5-HT(2C) receptor agonist, reduces body weight by decreasing energy intake without influencing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weight Loss–Independent Effect of Liraglutide on Insulin Sensitivity in Individuals With Obesity and Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Taranabant ((1R,2R)stereoisomer): A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational drug Taranabant, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This document provides a detailed guide to the proper disposal procedures for Taranabant ((1R,2R)stereoisomer), a potent and selective cannabinoid 1 (CB1) receptor inverse agonist. Due to its biological activity and potential environmental impact, adherence to strict disposal protocols is imperative.
Hazard Classification and Regulatory Framework
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H400: Very toxic to aquatic life.
These classifications strongly suggest that Taranabant should be managed as a hazardous pharmaceutical waste . The disposal of such waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to note that state regulations may be more stringent than federal requirements.[3]
Disposal Procedures for Taranabant
Given its classification as a hazardous waste, the following step-by-step procedures should be followed for the disposal of Taranabant ((1R,2R)stereoisomer):
-
Waste Identification and Segregation:
-
All waste containing Taranabant, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated from non-hazardous waste streams.
-
The waste should be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name "Taranabant ((1R,2R)stereoisomer)".
-
-
Containerization:
-
Use only approved, leak-proof, and chemically resistant containers for collecting Taranabant waste.
-
Ensure containers are securely closed when not in use to prevent spills or volatilization.
-
-
Storage:
-
Store the hazardous waste containers in a designated, secure area with secondary containment to prevent environmental release in case of a spill.
-
The storage area should be well-ventilated and accessible only to authorized personnel.
-
-
Prohibition of Sewer Disposal:
-
Under no circumstances should Taranabant or any hazardous pharmaceutical waste be disposed of down the drain.[1] This practice is prohibited as it can lead to the contamination of water systems.
-
-
Arrangement for Professional Disposal:
-
The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the Taranabant waste. They will ensure that the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
-
Treatment Method:
-
Documentation:
-
Maintain accurate records of the amount of Taranabant waste generated and the date of disposal. All documentation, including manifests from the disposal vendor, should be retained in accordance with institutional and regulatory requirements.
-
Decision Workflow for Taranabant Disposal
The following diagram illustrates the logical steps for the proper management and disposal of Taranabant waste in a laboratory setting.
References
- 1. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
